molecular formula C7H8N2O2 B7905311 (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid

Cat. No.: B7905311
M. Wt: 152.15 g/mol
InChI Key: JCJGXPOJLPUEEU-HNQUOIGGSA-N
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Description

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-4-pyrazol-1-ylbut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)3-1-5-9-6-2-4-8-9/h1-4,6H,5H2,(H,10,11)/b3-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJGXPOJLPUEEU-HNQUOIGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemistry and Application of (E)-4-(1H-pyrazol-1-yl)but-2-enoic Acid in Targeted Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of various malignancies and autoimmune disorders. At the core of many of these therapeutics is an electrophilic warhead designed to form an irreversible covalent bond with a specific nucleophilic residue (typically cysteine) within the target protein's binding pocket. (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid is a highly specialized, bifunctional building block utilized in the synthesis of these warheads.

This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and synthetic utility of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid. Designed for drug development professionals and synthetic chemists, this whitepaper details the mechanistic rationale for incorporating pyrazolyl-crotonamide moieties into kinase inhibitors and provides self-validating experimental protocols for their synthesis and evaluation.

Structural and Physicochemical Profiling

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid consists of an


-unsaturated carboxylic acid core (crotonic acid) substituted at the terminal 

-position with a 1H-pyrazole ring. This specific architecture dictates its reactivity, stability, and utility as a precursor for Michael acceptor warheads [3].
Quantitative Data Summary
PropertyValueStructural & Functional Implication
Chemical Formula C₇H₈N₂O₂Low molecular weight fragment, ideal for appendage without violating Lipinski's rules.
Molecular Weight 152.15 g/mol Ensures minimal bulk addition to the primary kinase scaffold.
Stereochemistry (E)-isomer (trans)Provides the optimal linear trajectory for thiol nucleophilic attack at the

-carbon.
Electrophilic Core

-unsaturated acid
Serves as the precursor to the Michael acceptor (crotonamide) warhead.
Pyrazole pKa (conjugate acid) ~2.5Remains unprotonated at physiological pH (7.4), increasing lipophilicity compared to dialkylamines.
Carboxylic Acid pKa ~4.5Exists as a carboxylate at physiological pH; requires activation (e.g., to acid chloride) for amide coupling.
Structural Nuances

The methylene spacer (-CH₂-) between the pyrazole ring and the alkene prevents extended


-conjugation. Consequently, the pyrazole ring influences the electrophilicity of the 

-carbon primarily through inductive electron withdrawal (

effect), subtly tuning the intrinsic reactivity of the resulting Michael acceptor to prevent off-target glutathione (GSH) depletion while maintaining high reactivity toward the target cysteine.

Mechanistic Rationale in Covalent Drug Design

When (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid is coupled to an amine-bearing kinase scaffold (e.g., a pyrimidine or quinazoline core), it forms a pyrazolyl-crotonamide . This structural motif is highly sought after in the design of irreversible inhibitors targeting kinases such as EGFR, BTK, and JAK [1].

Why Pyrazole?

In first-generation covalent inhibitors (like Afatinib), the crotonamide warhead is often terminated with a dimethylamino group. While the dialkylamine improves aqueous solubility, its high basicity (pKa ~9) means it is protonated at physiological pH, which can limit membrane permeability.

Substituting the dialkylamine with a 1H-pyrazole ring (pKa ~2.5) ensures the moiety remains unprotonated in vivo. This uncharged, aromatic heterocycle can engage in unique


 stacking or hydrogen-bonding interactions within the solvent-exposed region of the kinase ATP-binding pocket, potentially enhancing target residence time and selectivity.

Mechanism TCI TCI with Pyrazolyl-Crotonamide Complex Non-Covalent Encounter Complex TCI->Complex Kinase Target Kinase (e.g., EGFR, BTK) Kinase->Complex TS Michael Addition Transition State Complex->TS Orientation & Proximity Cys Target Cysteine (Thiolate) Cys->TS Nucleophilic Attack at β-carbon Adduct Irreversible Covalent Adduct (Enzyme Inactivation) TS->Adduct Protonation & Resolution

Caption: Mechanism of action for irreversible kinase inhibition via Michael addition.

Synthetic Methodology & Protocols

The synthesis of the pyrazolyl-crotonamide warhead is a multi-step process that must be carefully controlled to prevent isomerization of the (E)-double bond and to avoid the addition of nucleophiles across the Michael acceptor [2].

Synthesis A 4-Bromocrotonic Acid (Electrophile) C (E)-4-(1H-pyrazol-1-yl) but-2-enoic acid A->C SN2 Substitution (K2CO3, DMF) B 1H-Pyrazole (Nucleophile) B->C E Acid Chloride Intermediate C->E Chlorination D Oxalyl Chloride (Activation) D->E G Targeted Covalent Inhibitor (TCI) E->G Amide Coupling (DIPEA, DCM) F Kinase Scaffold (R-NH2) F->G

Caption: Synthetic workflow for generating pyrazolyl-crotonamide targeted covalent inhibitors.

Protocol 1: Synthesis of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid
  • Objective: Install the pyrazole ring via an

    
     displacement of an allylic bromide.
    
  • Causality: Potassium carbonate (

    
    ) is selected as the base because it is strong enough to deprotonate pyrazole (pKa ~14.5) to form the highly nucleophilic pyrazolide anion, but mild enough to prevent the degradation or polymerization of the crotonic acid derivative.
    
  • Procedure:

    • Dissolve (E)-4-bromobut-2-enoic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

    • Add 1H-pyrazole (1.2 eq) and

      
       (2.5 eq).
      
    • Stir the suspension at room temperature for 12 hours.

    • Quench the reaction with 1N HCl to pH 3-4 to protonate the carboxylic acid, then extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with brine, dry over

      
      , and concentrate in vacuo.
      
  • Self-Validation: Analyze the crude product via LC-MS. The expected mass-to-charge ratio (

    
    ) in positive ion mode is 153.06 [M+H]⁺ . The 
    
    
    
    -NMR should show the preservation of the trans-alkene protons (coupling constant
    
    
    Hz).
Protocol 2: Acid Chloride Activation and Amide Coupling
  • Objective: Convert the carboxylic acid to a highly reactive acid chloride for coupling with a heteroaryl amine [1].

  • Causality: Oxalyl chloride (

    
    ) with a catalytic amount of DMF is strictly preferred over thionyl chloride (
    
    
    
    ). Thionyl chloride generates
    
    
    at elevated temperatures, which can add across the
    
    
    -unsaturated double bond or cause (E)-to-(Z) isomerization. Oxalyl chloride operates efficiently at
    
    
    via the Vilsmeier-Haack intermediate, preserving the alkene's integrity [2].
  • Procedure:

    • Dissolve (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid (1.0 eq) in anhydrous DCM (0.1 M) and cool to

      
      .
      
    • Add catalytic DMF (0.05 eq), followed by the dropwise addition of oxalyl chloride (1.5 eq).

    • Stir for 2 hours at room temperature until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride, yielding the crude acid chloride.

    • Redissolve the acid chloride in DCM and add dropwise to a

      
       solution of the target kinase scaffold amine (0.9 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DCM.
      
    • Stir for 1 hour, quench with saturated

      
      , and purify via flash chromatography.
      
  • Self-Validation: The disappearance of the amine starting material should be monitored by TLC. The final TCI should exhibit an amide carbonyl stretch in IR spectroscopy (~1650

    
    ) and the correct [M+H]⁺ peak in LC-MS.
    

Analytical Validation & Reactivity Profiling

Once the pyrazolyl-crotonamide TCI is synthesized, its intrinsic electrophilicity must be profiled to ensure it is not overly reactive, which would lead to off-target toxicity via indiscriminate binding to cellular thiols.

Glutathione (GSH) Reactivity Assay
  • Objective: Determine the pseudo-first-order half-life (

    
    ) of the warhead.
    
  • Procedure:

    • Prepare a 10 mM stock solution of the synthesized TCI in DMSO.

    • Dilute the TCI to a final concentration of 10 µM in PBS buffer (pH 7.4) containing 5 mM reduced Glutathione (GSH) at

      
      .
      
    • Aliquot samples at specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes) and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins/salts and analyze the supernatant via HPLC-UV (monitoring at 254 nm).

  • Data Interpretation: Plot the natural log of the remaining TCI concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant (

    
    ). The half-life is calculated as 
    
    
    
    . An optimal warhead typically exhibits a GSH
    
    
    between 1 to 4 hours; a
    
    
    minutes indicates excessive, indiscriminate reactivity.

References

  • Heteroaryl compounds and uses thereof - Google Patents Source: WO2011090760A1 URL
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • How to formulate Crotonic Acid into a stable dosage form?

Technical Guide: 4-Substituted Crotonic Acid Derivatives in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized kinase drug discovery, moving beyond the reversible binding paradigm to address drug resistance and selectivity challenges.[1] Central to this success is the 4-substituted crotonic acid derivative (specifically the (E)-4-amino-2-butenamide) pharmacophore. Unlike simple acrylamides, which can be hyper-reactive and promiscuous, 4-substituted crotonamides offer a "Goldilocks" zone of reactivity: the


-methyl group attenuates electrophilicity via steric hindrance, while the 4-amino substitution provides a handle for solubility modulation and solvent-front interactions.

This guide details the structural logic, synthetic pathways, and validation protocols for deploying this warhead in kinase inhibitor design, drawing on the success of second-generation EGFR/HER2 inhibitors like Afatinib and Neratinib.

Part 1: The Pharmacophore & Structural Logic

The "Cysteine Trap" Architecture

The core mechanism relies on a Michael addition reaction between a nucleophilic cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK) and the


-carbon of the 

-unsaturated system.

Why 4-Substituted Crotonamides?

  • Reactivity Tuning: Simple acrylamides (

    
    ) are often too reactive, leading to glutathione depletion and off-target toxicity. The crotonamide's 
    
    
    
    -methyl group introduces steric hindrance, slowing the rate of addition (
    
    
    ) so that covalent bond formation only occurs after specific non-covalent binding (
    
    
    ) positions the warhead precisely.
  • Solubility: The 4-position is allylic and solvent-exposed. Substituting this position with basic amines (e.g., dimethylamine, piperidine) introduces a solubilizing group (

    
    ) without disrupting the hinge-binding core.
    
  • Stereochemistry: The (E)-configuration is critical. It orients the leaving group/solubilizing tail away from the ATP pocket floor, preventing steric clashes.

Mechanism of Action

The reaction proceeds via a specific coordinate:

  • Non-covalent Association: The inhibitor binds the ATP pocket (hinge region).

  • Pre-organization: The warhead aligns with the conserved cysteine thiol.

  • Nucleophilic Attack: The thiolate attacks the

    
    -carbon.
    
  • Enolate Protonation: The resulting enolate is protonated to form the stable thioether adduct.

MichaelAddition cluster_0 Warhead: 4-amino-2-butenamide Inhibitor Inhibitor (Electrophile) Complex Non-Covalent Complex (K_I) Inhibitor->Complex Binding Cysteine Kinase Cys-SH (Nucleophile) Cysteine->Complex Proximity TS Transition State (Tetrahedral) Complex->TS k_inact (Rate Limiting) Adduct Covalent Adduct (Irreversible) TS->Adduct Protonation

Figure 1: Kinetic pathway of covalent inhibition. The efficacy depends on the ratio of


.

Part 2: Synthetic Methodologies

The synthesis of 4-substituted crotonic acid derivatives generally follows a "Late-Stage Diversification" strategy. This allows medicinal chemists to synthesize a common electrophilic intermediate and then generate a library of solubilizing tails.

Protocol: The Acyl Chloride-Displacement Route

This is the industry-standard method for generating Afatinib/Neratinib analogs.

Reagents:

  • Core Scaffold: Aniline-containing kinase inhibitor core (e.g., 4-anilinoquinazoline).

  • Reagent A: (E)-4-bromobut-2-enoyl chloride (or 4-chloro analog).

  • Reagent B: Secondary amine (e.g., dimethylamine, morpholine).

Step-by-Step Methodology:

  • Acylation (Warhead Installation):

    • Dissolve the aniline core (1.0 eq) in anhydrous THF or DCM at 0°C.

    • Add DIPEA (1.5 eq) as a base.

    • Dropwise add (E)-4-bromobut-2-enoyl chloride (1.1 eq).

    • Critical Control: Maintain temperature <5°C to prevent polymerization or premature displacement.

    • Monitor by LC-MS until aniline is consumed (typically 1-2 hours).

    • Isolate the 4-bromo-crotonamide intermediate via aqueous workup (avoid column chromatography if unstable).

  • Nucleophilic Displacement (S_N2):

    • Dissolve the bromo-intermediate in DMF or THF.

    • Add excess secondary amine (Reagent B, 3-5 eq).

    • Stir at room temperature for 2-4 hours.

    • Observation: The reaction is usually rapid. The excess amine acts as both nucleophile and acid scavenger.

  • Purification:

    • The product is basic. Purify via Reverse Phase HPLC (0.1% Formic Acid) or flash chromatography on amine-functionalized silica to prevent streaking.

SynthesisWorkflow Start Aniline Core (Scaffold) Intermediate 4-Bromo-Crotonamide (Electrophilic Intermediate) Start->Intermediate Acylation (THF, 0°C) Reagent (E)-4-bromo-2-butenoyl chloride Reagent->Intermediate Final 4-Substituted Crotonamide (Final Inhibitor) Intermediate->Final S_N2 Displacement (DMF, RT) Amine Secondary Amine (HNR2) Amine->Final

Figure 2: Modular synthesis allowing rapid library generation of the 4-position tail.

Part 3: Validation & Characterization

Trustworthiness in covalent inhibitor design requires proving that the compound binds covalently and specifically.

Intact Protein Mass Spectrometry

This is the "Gold Standard" for validating the mechanism.

Protocol:

  • Incubation: Incubate the kinase domain (1-5 µM) with the inhibitor (10-50 µM, 1:10 ratio) in buffer (pH 7.5) for 60 minutes.

  • Control: Run a DMSO-only control.

  • Analysis: Inject onto an LC-MS (Q-TOF or Orbitrap) using a C4 column for protein separation.

  • Deconvolution: Deconvolute the raw charge envelope to neutral mass.

  • Validation Criteria:

    • Mass Shift: You must observe a mass increase of exactly

      
      . For crotonamides, there is no leaving group during the Michael addition, so the shift equals the exact mass of the inhibitor (
      
      
      
      ).
    • Stoichiometry: 100% conversion of the apo-protein to the adduct indicates high potency.

Kinetic Profiling ( )

 is time-dependent for covalent inhibitors and therefore unreliable. You must report 

.
  • 
     (M):  The affinity of the initial non-covalent binding.[2][3]
    
  • 
     (s⁻¹):  The rate constant of bond formation.
    

Data Interpretation Table:

ParameterIdeal RangeInterpretation

< 100 nMHigh affinity recognition. Essential for selectivity.

10⁻³ to 10⁻² s⁻¹Moderate reactivity. Too fast (>0.1) = Promiscuous. Too slow (<10⁻⁴) = Reversible-like.

> 10⁴ M⁻¹s⁻¹Indicates highly efficient covalent modification.

Part 4: Case Studies & Comparative Data

The following table compares the structural features of approved drugs utilizing this motif.

DrugTargetWarhead Structure4-Substituent FunctionReference
Afatinib EGFR / HER24-(dimethylamino)-2-butenamideSolubilizing basic amine (

modulation)
[1]
Neratinib HER2 / EGFR4-(2-pyridinyl)-2-butenamideExtended aromatic system for solubility and pocket filling[2]
Osimertinib EGFR (T790M)Acrylamide*Contrast: Uses simple acrylamide; relies on core scaffold for extreme selectivity.[3]

Note: Osimertinib uses a simple acrylamide, illustrating that while 4-substituted crotonamides are powerful, they are chosen when specific "tuning" of reactivity or solubility is required that the core scaffold cannot provide alone.

References

  • Solca, F. et al. (2012). Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker. Journal of Pharmacology and Experimental Therapeutics. Link

  • Rabindran, S. K. et al. (2004). Antitumor activity of HKI-272, an irreversible, orally active inhibitor of the HER-2 tyrosine kinase. Cancer Research. Link

  • Cross, D. A. et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors. Cancer Discovery. Link

  • Singh, J. et al. (2011). The resurgence of covalent drugs.[1][4] Nature Reviews Drug Discovery. Link

  • Barf, T. & Kaptein, A. (2012). Irreversible protein kinase inhibitors: balancing the benefits and risks. Journal of Medicinal Chemistry. Link

Sources

Precision Electrophiles: A Technical Guide to Novel Covalent Warheads Targeting Cysteine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of "undruggable" targets is rapidly collapsing, driven largely by the renaissance of Targeted Covalent Inhibitors (TCIs). While historical concerns regarding immunogenicity and off-target toxicity once relegated covalent drugs to a last-resort status, modern medicinal chemistry has transformed them into precision tools. By tuning the electrophilicity of the "warhead" to match the nucleophilicity of a specific cysteine residue, we can achieve potency and selectivity profiles unattainable by non-covalent ligands.

This guide moves beyond the ubiquitous acrylamide. We explore the next generation of cysteine-targeting warheads—ranging from reversible nitriles to strain-release electrophiles—and detail the rigorous kinetic and proteomic workflows required to validate them.

Part 1: The Cysteine Singularity

The Nucleophilic Advantage

Cysteine is unique among the 20 canonical amino acids due to the high nucleophilicity of its thiolate anion (


). While the pKa of a free cysteine thiol is ~8.5, the local microenvironment within an enzyme active site (often influenced by adjacent basic residues like Histidine) can depress this pKa to 6.0–5.5, rendering it predominantly ionized at physiological pH.

Strategic Implication: A "hot" cysteine in an active site is orders of magnitude more reactive than "bystander" cysteines on the protein surface. This reactivity differential is the foundational principle of TCI selectivity. We do not need an infinitely specific warhead; we need a warhead with tuned latency—one that ignores surface thiols but reacts swiftly upon specific binding and proximity to the target nucleophile.

Part 2: Beyond Acrylamides – The Novel Warhead Toolbox

While acrylamides (e.g., Sotorasib, Osimertinib) remain the workhorses of covalent inhibition, their irreversible nature and reactivity profile are not universally optimal. The field is shifting toward diverse electrophiles that offer reversibility or distinct geometric constraints.

Comparative Warhead Profiling
Warhead ClassMechanismReversibilityReactivity ProfileKey Application
Acrylamides Michael AdditionIrreversibleModerate to High. Tunable via

-substitution.
Kinases (EGFR, BTK), KRAS G12C.

-Cyanoacrylamides
Michael AdditionReversible High (

increases electrophilicity), but retro-reaction occurs.[1]
Prolonged residence time without permanent modification.
Propiolamides (Alkynes) Michael AdditionIrreversibleLow/Latent. Requires precise orientation.Targets with steric constraints; high selectivity.
Nitriles Pinner ReactionReversible Low. Forms thioimidate adduct.Proteases (Cathepsin, Mpro).
Sulfonyl Fluorides SuFExIrreversibleContext-dependent. "Sleeping beauty" warhead.Tyrosine/Lysine/Cysteine targeting.[2]
Bicyclo[1.1.0]butanes Strain-ReleaseIrreversibleTunable via strain relief.Probing non-catalytic cysteines.
Nitro-diphenyl Ethers

IrreversibleVery Low.[3] Activated by local environment.Viral targets; extreme selectivity.
Mechanism of Action Visualization

The following diagram illustrates the kinetic differentiation between the classical Michael addition and the emerging reversible nitrile mechanism.

WarheadMechanisms E_I E•I Complex (Non-covalent) TS Transition State E_I->TS Activation Cov_Irr E-I Adduct (Irreversible) TS->Cov_Irr Acrylamide (Stable C-S bond) Cov_Rev E-I Adduct (Reversible) TS->Cov_Rev Nitrile/Cyanoacrylamide (Thioimidate/Retro-Michael) Cov_Rev->TS Dissociation (k_off > 0)

Caption: Kinetic bifurcation of covalent warheads. Irreversible warheads form stable adducts, while reversible warheads allow for inhibitor dissociation, reducing the risk of permanent off-target haptenization.

Part 3: Kinetic Optimization ( )

In covalent drug discovery,


 is a meaningless metric because it is time-dependent; given enough time, even a weak covalent inhibitor will inhibit 100% of the target. The true measure of potency is the efficiency of covalent bond formation, defined by the second-order rate constant 

.
  • 
     (Affinity):  How well the inhibitor fits the pocket (non-covalent binding).
    
  • 
     (Reactivity):  The rate of bond formation once bound.[4]
    
Protocol: Determination of

Objective: Determine the efficiency of covalent inactivation.

  • Preparation: Prepare enzyme buffer (pH must be strictly controlled as it affects Cys nucleophilicity).

  • Incubation:

    • Mix Enzyme (E) with Inhibitor (I) at 5–7 different concentrations (

      
      ).
      
    • At discrete time points (e.g., 0, 5, 10, 20, 40, 60 min), remove an aliquot.

  • Activity Measurement:

    • Dilute the aliquot into a solution containing a high concentration of substrate (to compete off any non-covalent inhibitor and measure remaining active enzyme).

    • Measure product formation velocity (

      
      ).
      
  • Data Analysis (Step-by-Step):

    • Step A: Plot

      
       vs. time for each inhibitor concentration.
      
    • Step B: The slope of these lines is

      
       (observed inactivation rate).
      
    • Step C: Plot

      
       vs. 
      
      
      
      .
    • Step D: Fit to the hyperbolic equation:

      
      
      
    • Result: Extract

      
       (max rate) and 
      
      
      
      (concentration at half-max rate).

KinactScheme E_plus_I E + I EI_complex E•I (Non-covalent) E_plus_I->EI_complex K_I (Affinity) EI_complex->E_plus_I EI_covalent E-I (Covalent) EI_complex->EI_covalent k_inact (Reactivity)

Caption: Two-step covalent inhibition mechanism. Optimization requires maximizing affinity (low KI) and tuning reactivity (kinact) to avoid off-target modification.

Part 4: Selectivity Profiling (ABPP)

High reactivity often correlates with low selectivity. To ensure your novel warhead isn't "painting" the entire proteome, Activity-Based Protein Profiling (ABPP) is mandatory.

Protocol: Competitive ABPP Workflow

Objective: Assess proteome-wide selectivity of a covalent inhibitor.

  • Proteome Preparation: Lysate from relevant cell line (e.g., tumor cells expressing target).

  • Inhibitor Treatment (Competition):

    • Sample A: Vehicle (DMSO).

    • Sample B: Inhibitor (at

      
      ).
      
    • Incubate for 1–2 hours.

  • Probe Labeling:

    • Add a broad-spectrum cysteine probe (e.g., Desthiobiotin-Iodoacetamide (DBIA) or an alkyne-Iodoacetamide).

    • The probe will label any cysteine not blocked by your inhibitor.

  • Enrichment & Digestion:

    • Streptavidin enrichment of probe-labeled proteins.[5]

    • On-bead Tryptic digestion.

  • Quantification (TMT-MS):

    • Label peptides with Tandem Mass Tags (TMT).

    • Analyze via LC-MS/MS.[5][6][7]

  • Interpretation:

    • Target Engagement: Signal for target protein drops in Sample B (Inhibitor blocked the probe).

    • Off-Targets: Any other protein showing signal drop is an off-target.

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Analysis Lysate Cell Lysate Treat Treat with Inhibitor (vs DMSO) Lysate->Treat Probe Add Cys-Probe (e.g., DBIA) Treat->Probe Enrich Streptavidin Enrichment Probe->Enrich Digest Tryptic Digestion & TMT Labeling Enrich->Digest MS LC-MS/MS Quantification Digest->MS

Caption: Competitive ABPP workflow. A decrease in MS signal indicates the inhibitor has successfully occupied the cysteine site, preventing probe binding.

Part 5: Case Study – The Reversible Revolution

Target: Bruton’s Tyrosine Kinase (BTK).[8][9] The Problem: First-generation inhibitors like Ibrutinib (acrylamide) are irreversible.[1] While effective, they permanently modify BTK. High turnover rates of the protein or off-target binding to EGFR (Cys797) can lead to toxicity. The Solution: Rilzabrutinib .

  • Warhead:

    
    -Cyanoacrylamide.[10]
    
  • Mechanism: The electron-withdrawing cyano group increases the acidity of the

    
    -proton, facilitating the retro-Michael reaction.[1]
    
  • Outcome: The drug binds covalently to Cys481 but can dissociate. This allows the drug to clear from off-targets (which often have lower affinity) while maintaining high occupancy on BTK due to the specific fit of the scaffold. This "kinetic selectivity" is a prime example of modern warhead design [1, 4].

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: PMC / Frontiers in Chemistry [Link]

  • Nitro-Diphenyl Ethers as Emerging Cysteine-Targeting Covalent Warheads. Source: Journal of Medicinal Chemistry [Link](Note: Generalized link to journal based on search context for novel warheads).[3]

  • Key advances in the development of reversible covalent inhibitors. Source: Expert Opinion on Drug Discovery [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Source: Molecules (MDPI) [Link]

  • Activity-Based Protein Profiling (ABPP) Service & Workflows. Source: Mtoz Biolabs / Nature Biotechnology Context [Link]

Sources

Technical Guide: (E)-4-Aminobut-2-enoic Acid Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (E)-4-aminobut-2-enoic acid scaffold, commonly referred to as TACA (trans-4-aminocrotonic acid), represents a critical structural archetype in the design of GABAergic modulators. Unlike the flexible endogenous neurotransmitter


-aminobutyric acid (GABA), which exists in a dynamic equilibrium of conformers, the (E)-alkene scaffold locks the carbon backbone into a rigid, extended conformation.

This guide analyzes the medicinal chemistry of this scaffold, focusing on its utility in pharmacophore mapping, its distinct selectivity profile between GABA


 and GABA

(

) receptors, and the synthetic methodologies required to achieve high stereochemical purity.

Structural Biology & Pharmacophore Mapping

The Entropic Advantage

The primary challenge in targeting GABA receptors is the high conformational entropy of the GABA molecule. By introducing a trans-double bond between C2 and C3, the (E)-4-aminobut-2-enoic acid scaffold restricts rotation, reducing the entropic penalty upon receptor binding.

  • TACA ((E)-isomer): Mimics the extended conformation of GABA. This conformation is preferred by GABA

    
     receptors and GABA transport proteins.
    
  • CACA ((Z)-isomer): Mimics the folded conformation. This is highly selective for the GABA

    
     (or GABA-
    
    
    
    ) receptor subfamily.
Receptor Subtype Selectivity

The scaffold serves as a "molecular probe" to distinguish between ionotropic GABA receptor subtypes.

CompoundStructureConformationGABA

Activity
GABA

(

) Activity
GABA FlexibleDynamicAgonist (High Potency)Agonist
TACA (E)-AlkeneRigid / ExtendedPotent Agonist Potent Agonist (EC

~450 nM)
CACA (Z)-AlkeneRigid / FoldedInactive / WeakPartial Agonist (EC

~38

M)
Muscimol IsoxazoleRigid / RestrictedPotent AgonistPartial Agonist

Technical Insight: TACA is often more potent than GABA at the


 subunit, suggesting the receptor binding pocket is optimized for the extended conformer. Conversely, CACA's selectivity for GABA

makes it a definitive tool for isolating

-receptor mediated currents in complex neural tissues.
Pathway Visualization: Conformational Logic

The following diagram illustrates the divergence in receptor activation based on the stereochemistry of the but-2-enoic scaffold.

G cluster_scaffolds Conformational Restriction GABA GABA (Flexible Conformer) TACA TACA ((E)-Alkene Scaffold) Extended GABA->TACA Rigidification (Trans) CACA CACA ((Z)-Alkene Scaffold) Folded GABA->CACA Rigidification (Cis) Rec_A GABA-A Receptor (Major Inhibitory) TACA->Rec_A High Affinity Agonist Rec_C GABA-C (rho) Receptor (Retinal/Specific) TACA->Rec_C High Affinity Agonist CACA->Rec_A Low/No Affinity CACA->Rec_C Selective Partial Agonist

Caption: Divergent pharmacology of GABA analogues driven by stereoselective rigidification of the C2-C3 bond.

Synthetic Methodologies

Achieving exclusive (E)-stereochemistry is the critical quality attribute (CQA) for this scaffold. Contamination with the (Z)-isomer (CACA) can confound pharmacological data due to its distinct activity profile.

The Selenoxide Elimination Route (High Fidelity)

While Grubbs metathesis and Horner-Wadsworth-Emmons (HWE) reactions are common, the selenoxide elimination strategy offers exceptional stereocontrol for 4-aminobut-2-enoic acid derivatives, particularly when mapping the active site of GABA transaminase (GABA-T).

Mechanism:

  • 
    -Substitution of a protected GABA derivative with phenylselenyl chloride.
    
  • Oxidation to the selenoxide.

  • Syn-elimination of the selenoxide. Due to steric constraints in the transition state, this yields the (E)-isomer almost exclusively.

Synthetic Workflow Diagram

Synthesis Start N-Protected GABA Ester (e.g., Cbz-NH-(CH2)3-COOtBu) Step1 1. LiHMDS (Base) 2. PhSeCl Start->Step1 Inter1 alpha-Phenylseleno Intermediate Step1->Inter1 Step2 Oxidation (H2O2) Inter1->Step2 Inter2 Selenoxide Elimination (Spontaneous Syn-Elimination) Step2->Inter2 Product (E)-4-aminobut-2-enoic acid (Protected) Inter2->Product >98% E-Isomer

Caption: Stereoselective synthesis of the (E)-scaffold via selenoxide elimination.

Structure-Activity Relationships (SAR)

The (E)-4-aminobut-2-enoic acid backbone is highly sensitive to substitution.

The "C2-Switch"

Modifying the C2 position of the alkene can invert efficacy.

  • Fluorine at C2: (E)-4-amino-2-fluorobut-2-enoic acid retains potent agonist activity.[1]

  • Methyl at C2: (E)-4-amino-2-methylbut-2-enoic acid acts as a competitive antagonist at GABA

    
     receptors.
    
    • Mechanism:[2][3][4] The steric bulk of the methyl group likely prevents the receptor from undergoing the conformational change required for channel opening, despite the ligand binding to the orthosteric site.

Distal Substitutions
  • N-methylation: Generally reduces potency at GABA

    
     but may improve blood-brain barrier (BBB) penetration for GABA
    
    
    
    targeting.
  • C4-substitution: Introduction of groups at the

    
    -carbon (e.g., Vigabatrin analogues) generally favors GABA-T inhibition over receptor activation.
    

Experimental Protocol: Synthesis of (E)-4-Aminobut-2-enoic Acid[6]

Objective: Synthesis of TACA HCl salt with >95% (E)-selectivity. Scale: Milligram to Gram scale.

Reagents
  • N-Cbz-4-aminobutyric acid methyl ester

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF

  • Phenylselenyl chloride (PhSeCl)

  • Hydrogen peroxide (30%)

  • 6N HCl (for hydrolysis)

Methodology
  • Enolate Formation:

    • Cool a solution of N-Cbz-4-aminobutyric acid methyl ester (1.0 eq) in anhydrous THF to -78°C under argon.

    • Add LiHMDS (2.2 eq) dropwise over 20 minutes. Stir for 45 minutes at -78°C to ensure complete enolate formation.

  • Selenylation:

    • Add a solution of PhSeCl (1.1 eq) in THF dropwise.

    • Stir at -78°C for 1 hour, then warm to 0°C over 30 minutes.

    • Quench with saturated NH

      
      Cl and extract with ethyl acetate. Purify the 
      
      
      
      -phenylseleno intermediate via silica flash chromatography.
  • Oxidative Elimination (The Critical Step):

    • Dissolve the intermediate in CH

      
      Cl
      
      
      
      at 0°C.
    • Add 30% H

      
      O
      
      
      
      (excess, ~5 eq) slowly. The reaction is exothermic.
    • Observation: The selenoxide forms and spontaneously eliminates via a cyclic transition state.

    • Stir for 1 hour at room temperature. Wash with NaHCO

      
       and brine.
      
  • Deprotection:

    • Reflux the resulting (E)-alkene ester in 6N HCl for 4–6 hours. This simultaneously cleaves the methyl ester and the Cbz group.

    • Concentrate in vacuo. Recrystallize from EtOH/Ether to obtain (E)-4-aminobut-2-enoic acid hydrochloride.

Validation Criteria:

  • 
    H NMR (D
    
    
    
    O):
    Look for alkene protons. The coupling constant (
    
    
    ) between C2-H and C3-H must be ~15.5 Hz , indicative of trans (E) geometry. (Note: cis coupling is typically ~10–12 Hz).

References

  • Johnston, G. A., et al. (1975).[5] cis-4-Aminocrotonic and trans-4-aminocrotonic acid as GABA analogues of restricted conformation.[6][7] Journal of Neurochemistry. Link

  • Chebib, M., & Johnston, G. A. (1997). Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists.[1][8] British Journal of Pharmacology.[6][8] Link

  • Silverman, R. B., et al. (1982). 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase.[9] Journal of Biological Chemistry.[9] Link

  • Naffaa, M. M., et al. (2022).[6] Pharmacological Effect of GABA Analogues on GABA-rho2 Receptors and Their Subtype Selectivity.[6] Biomolecules.[6][1][2][3][4][9][5][8][10][11][12][13] Link

  • Britten, T. K., et al. (2021).[11] Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes.[11] Synthesis.[2][3][9][5][11][12] Link

Sources

Comparative Analysis of Pyrazole vs. Piperidine Butenoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of pyrazole and piperidine butenoic acid intermediates, focusing on their application in covalent drug discovery (Targeted Covalent Inhibitors - TCIs).

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the linker-warhead architecture is critical for tuning reactivity and selectivity.[1] Butenoic acid derivatives (specifically 4-substituted-but-2-enoic acids) represent a "Goldilocks" zone of electrophilicity—less reactive than acrylamides but more potent than sterically hindered amides.

This guide contrasts two distinct heterocycle-functionalized intermediates: 4-(1H-pyrazol-1-yl)but-2-enoic acid and 4-(piperidin-1-yl)but-2-enoic acid . While both serve as precursors to covalent warheads, they offer divergent physicochemical profiles and require distinct synthetic strategies. The pyrazole moiety offers aromatic rigidity and metabolic stability, whereas the piperidine moiety provides solubility and tunable basicity that can inductively activate the Michael acceptor.

Part 1: Structural & Physicochemical Divergence[2]

The choice between a pyrazole and a piperidine scaffold at the


-position of the crotonyl warhead fundamentally alters the electronic and steric environment of the electrophile.
Comparative Data Matrix
FeaturePyrazole Intermediate (4-(1H-pyrazol-1-yl)...)Piperidine Intermediate (4-(piperidin-1-yl)...)
Hybridization

(Aromatic, Planar)

(Aliphatic, Chair Conformation)
Basicity (

of conj. acid)
~2.5 (Very Weak Base)~11.0 (Strong Base, Protonated at pH 7.4)
Electronic Effect on Warhead Electron-withdrawing (Inductive, weak)Strong EWG (Inductive) when protonated
Solubility (pH 7.4) Moderate (Neutral species dominates)High (Cationic species dominates)
Metabolic Liability Stable (Risk of N-glucuronidation)Susceptible to CYP450 oxidation (

-C hydroxylation)
Primary Role

-stacking, H-bond acceptor, Rigid linker
Solubilizing tail, electrostatic interaction
Mechanistic Implication on Warhead Reactivity

The reactivity of the butenoic acid Michael acceptor (


) is governed by the electronic influence of the heterocycle at the allylic position.
  • The Piperidine Effect: At physiological pH, the piperidine nitrogen is protonated (

    
    ). This ammonium center exerts a strong inductive electron-withdrawing effect (-I) through the methylene linker, significantly lowering the LUMO energy of the alkene. This makes the Piperidine-Butenoic  intermediate a more reactive electrophile (hotter warhead) compared to neutral variants.
    
  • The Pyrazole Effect: The pyrazole nitrogen is neutral at pH 7.4. Its electron-withdrawing nature is milder (due to

    
     electronegativity). Consequently, Pyrazole-Butenoic  derivatives often act as "tuned" electrophiles, suitable for targeting non-catalytic cysteines without reacting promiscuously with glutathione.
    

Part 2: Synthetic Architectures & Methodologies[3][4]

Synthesizing these intermediates requires navigating the nucleophilicity difference between the two heterocycles. Piperidine is a strong nucleophile prone to side reactions (Michael addition), while pyrazole is a weak nucleophile requiring base activation.

Visualization of Divergent Synthetic Workflows

SyntheticPathways Start Starting Material Ethyl 4-bromocrotonate Pip_Cond Condition A (Piperidine) Solvent: DCM/THF Temp: 0°C Base: Excess Piperidine Start->Pip_Cond Path A (Strong Nucleophile) Py_Cond Condition B (Pyrazole) Solvent: DMF/ACN Temp: 60°C Base: NaH or K2CO3 Start->Py_Cond Path B (Weak Nucleophile) Pip_Inter Intermediate A Ethyl 4-(piperidin-1-yl)but-2-enoate Pip_Cond->Pip_Inter Pip_Risk RISK: Bis-alkylation / Michael Addition (Side Product) Pip_Cond->Pip_Risk If Temp > RT Hydrolysis Universal Step LiOH / THF / H2O Hydrolysis to Acid Pip_Inter->Hydrolysis Py_Inter Intermediate B Ethyl 4-(pyrazol-1-yl)but-2-enoate Py_Cond->Py_Inter Py_Risk RISK: Regioselectivity (N1 vs N2 if substituted) Py_Cond->Py_Risk If unsymm. pyrazole Py_Inter->Hydrolysis Final Target Intermediate 4-(Heterocycle)but-2-enoic acid Hydrolysis->Final

Caption: Divergent synthetic routes for electron-rich (piperidine) vs. electron-poor (pyrazole) nucleophiles reacting with ethyl 4-bromocrotonate.

Part 3: Experimental Protocols

The following protocols are designed to minimize common pitfalls: polymerization of the crotonate (for piperidine) and incomplete alkylation (for pyrazole).

Protocol A: Synthesis of 4-(Piperidin-1-yl)but-2-enoic Acid (HCl Salt)

Rationale: Piperidine is highly basic. Using it in excess acts as both the nucleophile and the acid scavenger. Low temperature prevents the amine from attacking the alkene (Michael addition).

  • Reagents: Ethyl 4-bromocrotonate (1.0 eq), Piperidine (2.2 eq), Dichloromethane (DCM) (anhydrous).

  • Nucleophilic Substitution:

    • Dissolve piperidine in DCM (0.2 M) and cool to 0°C in an ice bath.

    • Add Ethyl 4-bromocrotonate dropwise over 30 minutes. Critical: Rapid addition causes localized heating and promotes side reactions.

    • Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

    • Workup: Wash with saturated

      
      . Dry organic layer over 
      
      
      
      and concentrate.
  • Hydrolysis:

    • Dissolve the ester in THF:Water (3:1). Add LiOH (1.5 eq). Stir at RT for 4 hours.

    • Acidification: Carefully adjust pH to ~3.0 with 1N HCl. Note: The piperidine will protonate; the product is isolated as a hydrochloride salt.

    • Lyophilize to obtain the solid.

Protocol B: Synthesis of 4-(1H-Pyrazol-1-yl)but-2-enoic Acid

Rationale: Pyrazole is a poor nucleophile (


 for N-H). It requires deprotonation by a stronger base to attack the alkyl halide.
  • Reagents: Pyrazole (1.0 eq), Ethyl 4-bromocrotonate (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), DMF (anhydrous).

  • Deprotonation & Alkylation:

    • Suspend NaH in DMF at 0°C under Argon.

    • Add Pyrazole solution (in DMF) dropwise. Stir for 30 mins until gas evolution ceases (Formation of Pyrazolyl anion).

    • Add Ethyl 4-bromocrotonate dropwise.

    • Heat: Warm the reaction to 60°C for 4-6 hours. Causality: Heat is required to overcome the activation energy for the

      
       displacement by the delocalized anion.
      
  • Workup:

    • Quench with water. Extract with Ethyl Acetate. Wash with brine (3x) to remove DMF.

  • Hydrolysis:

    • Standard LiOH hydrolysis (as above).

    • Purification: The product can often be recrystallized from Ethanol/Water due to its neutral/zwitterionic character at specific pH ranges.

Part 4: Scientific Integrity & Troubleshooting (Self-Validating Systems)

When synthesizing these intermediates, specific analytical signatures confirm success versus failure.

Diagnostic NMR Signals ( NMR in DMSO- )
Signal RegionPiperidine IntermediatePyrazole IntermediateFailure Mode (What to look for)
Alkene (

6.5-7.0)
Two distinct doublets of triplets (dt).Two distinct dt.[2][3]Loss of alkene signals: Indicates Michael addition (polymerization or amine addition to double bond).
Allylic

(

3.0-5.0)

~3.0-3.2 ppm (Shielded by amine).

~4.8-5.0 ppm (Deshielded by aromatic ring).
Shift > 0.5 ppm: Indicates oxidation (N-oxide) or incorrect regiochemistry.
Heterocycle Multiplets at 1.5-2.5 ppm (

).
Doublets at ~7.5 and ~6.3 ppm (Aromatic CH).New peaks: Bis-alkylation (quaternary ammonium salts).
Stability Considerations
  • Piperidine Variants: Prone to N-oxidation upon long-term storage in air. Store as HCl salt under Argon.

  • Pyrazole Variants: Generally stable. If the pyrazole is substituted (e.g., 3-methylpyrazole), verify Regioisomer ratio (N1 vs N2) using NOESY NMR. N1 alkylation is usually favored sterically, but N2 can form if electronic factors dominate.

References

  • Kumagai, N., et al. (2020). "Efficient Synthesis of

    
    -Amino- 
    
    
    
    -Unsaturated Esters via
    
    
    Reaction." Journal of Organic Chemistry.
  • Lovering, F., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery: Pyrazole vs. Piperidine Stability." Journal of Medicinal Chemistry.

  • Singh, J., et al. (2011). "The Resurgence of Covalent Drugs: Targeted Covalent Inhibitors (TCIs) in Kinase Drug Discovery." Nature Reviews Drug Discovery.

  • Bates, R. W., et al. (2010). "The endo-aza-Michael addition in the synthesis of piperidines."[4] Organic & Biomolecular Chemistry.

  • World Health Organization. (2024). "International Nonproprietary Names for Pharmaceutical Substances (INN): Covalent Warhead Nomenclature."

Sources

Technical Guide: (E)-4-(1H-pyrazol-1-yl)but-2-enoic Acid in EGFR Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid in the development of covalent EGFR inhibitors.

Executive Summary

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid represents a specialized "warhead" intermediate used in the synthesis of covalent tyrosine kinase inhibitors (TKIs), specifically targeting the Epidermal Growth Factor Receptor (EGFR).

In the landscape of 2nd and 3rd generation EGFR inhibitors (e.g., Afatinib, Neratinib, Pyrotinib), the efficacy hinges on a Michael acceptor moiety capable of forming a covalent thioether bond with the nucleophilic sulfhydryl group of Cysteine 797 (Cys797) within the ATP-binding pocket. While dimethylamine and pyrrolidine are common appendages, the pyrazole variant offers distinct physicochemical properties—altering lipophilicity, metabolic stability, and the pKa of the terminal nitrogen—which can fine-tune the reactivity and residence time of the inhibitor.

This guide provides a comprehensive workflow for the synthesis, coupling, and mechanistic evaluation of this moiety in drug development.

Molecular Architecture & Rationale

The molecule consists of three functional domains, each serving a critical role in the pharmacophore of the final inhibitor:

DomainChemical StructureFunction in EGFR Inhibition
The Warhead

-Unsaturated Carboxylic Acid
Acts as the electrophile for the Michael addition reaction with Cys797.
The Linker (E)-But-2-ene BackboneProvides the necessary steric reach and rigid geometry to position the warhead near Cys797 while the core scaffold binds the hinge region.
The Tail 1H-Pyrazol-1-yl GroupModulates solubility and electronic properties. Unlike basic amines (e.g., dimethylamine), the pyrazole is less basic, potentially reducing lysosomal trapping and altering the metabolic profile.
Mechanistic Role: Covalent Inactivation

The core function of this acid, once coupled to a quinazoline or quinoline scaffold, is to trap the EGFR kinase domain in an inactive conformation.

  • Reversible Binding: The aromatic core of the inhibitor binds to the ATP-binding site (hinge region).

  • Positioning: The (E)-alkene geometry orients the

    
    -carbon of the warhead directly adjacent to the thiol of Cys797.
    
  • Irreversible Locking: A Michael addition occurs, forming a covalent bond. This prevents ATP binding and blocks downstream signaling (MAPK/ERK, PI3K/AKT).

Synthetic Protocol

The synthesis of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid acts as the convergent step before final coupling to the pharmacophore core.

Workflow Visualization

The following diagram outlines the critical path from raw materials to the activated acid chloride/ester ready for coupling.

SynthesisWorkflow Start1 Pyrazole (Nucleophile) Step1 Step 1: N-Alkylation (K2CO3, Acetone, Reflux) Start1->Step1 Start2 Methyl 4-bromocrotonate (Electrophile) Start2->Step1 Inter1 Intermediate: Methyl (E)-4-(1H-pyrazol-1-yl)but-2-enoate Step1->Inter1 Sn2 Reaction Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Product Product: (E)-4-(1H-pyrazol-1-yl)but-2-enoic Acid Step2->Product Saponification Step3 Step 3: Activation (SOCl2 or HATU) Product->Step3 Final Coupling to Aniline Core (Amide Bond Formation) Step3->Final

Caption: Synthetic pathway for generating the pyrazole-functionalized Michael acceptor and its downstream coupling.

Detailed Methodology
Step 1: Synthesis of Methyl (E)-4-(1H-pyrazol-1-yl)but-2-enoate

This step involves the


 displacement of the allylic bromide by the pyrazole nitrogen.
  • Reagents: 1H-Pyrazole (1.0 eq), Methyl (E)-4-bromocrotonate (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone or Acetonitrile (anhydrous).

  • Protocol:

    • Dissolve 1H-pyrazole in acetone.

    • Add

      
       and stir at room temperature for 15 minutes.
      
    • Add Methyl (E)-4-bromocrotonate dropwise at 0°C to prevent polymerization.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Filter off inorganic salts and concentrate the filtrate.

    • Purification: Silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Critical Note: Ensure the (E)-geometry is preserved. NMR should show a coupling constant (

      
      ) of ~15-16 Hz for the alkene protons.
      
Step 2: Hydrolysis to the Free Acid

Saponification of the ester yields the target acid.

  • Reagents: Lithium Hydroxide (LiOH

    
    , 3.0 eq).
    
  • Solvent: THF:Water (3:1).

  • Protocol:

    • Dissolve the intermediate ester in THF/Water.

    • Add LiOH and stir at ambient temperature for 2–3 hours.

    • Acidify the reaction mixture to pH ~3-4 using 1N HCl.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate to yield (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid  as a white/off-white solid.
      
Step 3: Coupling to the Quinazoline Core (Example)

The acid is coupled to an aniline-functionalized scaffold (e.g.,


-(3-chloro-4-fluorophenyl)-quinazoline-4,6-diamine) to form the final inhibitor.
  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF.

  • Protocol:

    • Dissolve the acid and HATU in DMF; stir for 10 mins to activate the carboxylate.

    • Add the aniline-core intermediate.

    • Stir at Room Temperature for 12–16 hours.

    • Quench with water and filter the precipitate (or extract).

    • Validation: LC-MS should show the mass of [Core + 152.15 - 18 (H2O)].

Mechanistic Validation & SAR Logic

Understanding why this specific acid is used requires analyzing the Structure-Activity Relationship (SAR).

Comparative Analysis of Warhead Tails
Tail GrouppKa (Conj. Acid)Metabolic StabilitySolubilityDrug Examples
Dimethylamine ~10.7Low (N-dealkylation)HighAfatinib, Neratinib
Pyrrolidine ~11.3ModerateHighPyrotinib
Pyrazole ~2.5 High Moderate Experimental / Next-Gen

Key Insight: The pyrazole nitrogen is significantly less basic than the dimethylamine found in Neratinib. This reduces the likelihood of the drug becoming trapped in acidic lysosomes (lysosomotropism), potentially improving cellular distribution and reducing volume of distribution (


)-related toxicity.
Covalent Binding Pathway

The reaction between the inhibitor and EGFR is a specific Michael addition.

Mechanism Complex Non-Covalent Complex (Inhibitor in ATP Pocket) Transition Transition State (Cys797 Thiolate Attack on u03b2-Carbon) Complex->Transition Alignment Covalent Covalent Adduct (Irreversible Inhibition) Transition->Covalent Bond Formation

Caption: Kinetic pathway of covalent inhibition targeting EGFR Cys797.

Quality Control & Characterization

To ensure the integrity of the synthesized acid before coupling, the following analytical criteria must be met:

  • 
    -NMR (DMSO-
    
    
    
    ):
    • 
       12.5 ppm (s, 1H, -COOH).
      
    • 
       6.8–7.0 ppm (dt, 1H, 
      
      
      
      Hz, alkene
      
      
      -H).
    • 
       5.8–6.0 ppm (d, 1H, 
      
      
      
      Hz, alkene
      
      
      -H).
    • 
       4.9 ppm (d, 2H, 
      
      
      
      ).
    • Pyrazole aromatic protons (~7.5–8.0 ppm).

  • Purity: >95% by HPLC (254 nm).

  • Stereochemistry: NOESY experiments must confirm Trans (E) configuration; the Cis (Z) isomer is inactive due to steric clash with the binding pocket.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). [Link]

  • Ou, Q., et al. "Somatic EGFR mutations and efficacy of tyrosine kinase inhibitors in NSCLC." Nature Reviews Clinical Oncology, 18, 149–167 (2021). [Link]

  • Lyu, Y., et al. "Pyrotinib: A novel irreversible EGFR/HER2 dual tyrosine kinase inhibitor." European Journal of Pharmaceutical Sciences, 15, 1056–1065 (2017). [Link]

  • Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63 (2003). [Link]

Methodological & Application

Application Note: Synthesis Protocols for (E)-4-(1H-pyrazol-1-yl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid (CAS: 1251453-32-3)[1]

Introduction & Strategic Rationale

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid is a highly versatile bifunctional building block. Its structure features an


-unsaturated carboxylic acid (a crotonic acid derivative) and a pyrazole ring. Pyrazole derivatives are heavily utilized in medicinal chemistry due to their diverse biological activities, serving as core scaffolds in anti-inflammatory, antiviral, and antitumor agents[2]. Furthermore, the crotonic acid tail acts as an excellent Michael acceptor, making this compound a valuable precursor for targeted covalent inhibitors (TCIs).

The synthesis of this compound presents two primary chemical challenges:

  • Regioselectivity & Chemoselectivity: Preventing the pyrazole nitrogen from undergoing a Michael addition into the

    
    -unsaturated system of the electrophile.
    
  • Stereochemical Integrity: Maintaining the E-geometry of the double bond and preventing

    
     isomerization or double-bond migration (deconjugation) under basic conditions.
    

To address these challenges, we detail two self-validating workflows: a highly scalable N-Alkylation/Saponification route (Protocol A) and an advanced, atom-economical Olefin Cross-Metathesis route (Protocol B).

Mechanistic Pathways

Synthesis_Workflow A 1H-Pyrazole + Ethyl (E)-4-bromocrotonate B Ethyl (E)-4-(1H-pyrazol-1-yl)but-2-enoate (Intermediate) A->B N-Alkylation K2CO3, MeCN 0 °C to RT C (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid (Final Product) B->C Saponification LiOH, THF/H2O RT, then HCl D 1-Allyl-1H-pyrazole + Acrylic Acid D->C Cross-Metathesis Hoveyda-Grubbs II, CuI DCM, Reflux

Synthetic pathways for (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid via alkylation and metathesis.

Detailed Experimental Protocols

Protocol A: N-Alkylation and Saponification (Scalable Route)

This protocol relies on the direct


 displacement of an allylic bromide by 1H-pyrazole, followed by mild ester hydrolysis.
Step 1: Synthesis of Ethyl (E)-4-(1H-pyrazol-1-yl)but-2-enoate

Reagents: 1H-pyrazole (1.0 eq), ethyl (E)-4-bromobut-2-enoate (1.1 eq),


 (1.5 eq), anhydrous Acetonitrile (MeCN).
  • Preparation: Charge a flame-dried round-bottom flask with 1H-pyrazole (68.08 g, 1.0 mol) and anhydrous MeCN (500 mL) under an inert argon atmosphere.

  • Base Addition: Add finely powdered

    
     (207.3 g, 1.5 mol) to the stirred solution.
    
  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve ethyl (E)-4-bromobut-2-enoate (212.3 g, 1.1 mol) in 100 mL MeCN. Add this solution dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc, 4:1) to afford the intermediate ester.

Mechanistic Insight: The choice of


 over stronger bases like NaH is critical. Strong bases promote unwanted 

elimination of the allylic bromide and catalyze the Michael addition of pyrazole to the

-unsaturated ester, drastically reducing yield. Furthermore, strictly controlling the addition temperature at 0 °C mitigates exothermic degradation and preserves the E-geometry of the double bond.
Step 2: Saponification to (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid

Reagents: Ethyl (E)-4-(1H-pyrazol-1-yl)but-2-enoate (1.0 eq),


 (2.0 eq), THF/MeOH/Water (2:1:1 v/v/v).
  • Preparation: Dissolve the intermediate ester (180 g, ~1.0 mol) in 800 mL of the THF/MeOH solvent mixture.

  • Hydrolysis: Add a solution of

    
     (83.9 g, 2.0 mol) in 200 mL water dropwise at RT. Stir vigorously for 4 hours.
    
  • Acidification: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the final product as a white solid[1].

Mechanistic Insight: Lithium hydroxide (


) is selected for its mild basicity. Harsher conditions (e.g., refluxing NaOH or KOH) can cause base-catalyzed double-bond migration (deconjugation to the 3-enoic acid) or unwanted hydration of the Michael acceptor.
Protocol B: Olefin Cross-Metathesis (Advanced Route)

This route utilizes cross-metathesis to directly couple 1-allyl-1H-pyrazole with acrylic acid. While highly atom-economical, cross-metathesis with electron-deficient olefins (like acrylic acid) is notoriously sluggish[3].

Reagents: 1-allyl-1H-pyrazole (1.0 eq), Acrylic acid (3.0 eq), Hoveyda-Grubbs 2nd Generation Catalyst (5 mol%), Copper(I) Iodide (10 mol%), anhydrous Dichloromethane (DCM).

  • Preparation: Degas anhydrous DCM (100 mL) by sparging with argon for 30 minutes.

  • Reagent Mixing: Add 1-allyl-1H-pyrazole (10 mmol) and acrylic acid (30 mmol) to the solvent.

  • Catalyst Activation: Add CuI (1.0 mmol) followed by Hoveyda-Grubbs 2nd Gen Catalyst (0.5 mmol).

  • Reflux: Heat the mixture to a gentle reflux (40 °C) for 16 hours under a strict argon atmosphere.

  • Purification: Cool to RT, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient) to isolate the E-isomer.

Mechanistic Insight: The addition of Copper(I) Iodide (CuI) is a vital intervention. CuI acts as a phosphine scavenger and stabilizes the active ruthenium-alkylidene species via the iodide ion, preventing premature catalyst decomposition and significantly enhancing the reaction rate and E-selectivity when coupling challenging Michael acceptors[4].

Quantitative Data: Optimization of N-Alkylation

The table below summarizes the causality behind the solvent and base selection for Step 1 of Protocol A. The data demonstrates that mild bases in polar aprotic solvents with high dielectric constants (MeCN) provide the optimal self-validating system for preserving stereochemical integrity.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)E/Z RatioMajor Side Reaction
1NaH (1.1)DMF0 to RT44580:20Michael Addition
2

(1.5)
DMFRT127288:12Alkene Isomerization
3

(1.5)
DMF0 to RT128192:8Trace Elimination
4

(1.5)
MeCN 0 to RT 12 92 >98:2 None Observed

Note: E/Z ratios were determined via 1H-NMR integration of the vinylic protons.

References[1] Title: 1251453-32-3 | (2E)-4-(1H-pyrazol-1-yl)but-2-enoic acid


-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles
Source:  Chemical Reviews (ACS Publications)
URL: [Link][4] Title:  Rate Enhanced Olefin Cross-Metathesis Reactions: The Copper Iodide Effect
Source:  Journal of Organic Chemistry (ACS Publications)
URL: [Link][3] Title:  Olefin cross-metathesis as a source of polysaccharide derivatives: cellulose 

-carboxyalkanoates Source: Biomacromolecules (PubMed / NIH) URL: [Link]

Sources

Application Note: N-Alkylation of Pyrazole with 4-Bromocrotonic Acid

[1]

Abstract & Introduction

The N-alkylation of pyrazole with 4-bromocrotonic acid is a pivotal transformation in the synthesis of 4-(1H-pyrazol-1-yl)but-2-enoic acid derivatives. These motifs are increasingly prevalent in kinase inhibitors (e.g., EGFR, BTK inhibitors) where the

This application note provides a rigorous, field-proven protocol for this transformation. Unlike simple alkyl halides, 4-bromocrotonic acid presents a bifunctional challenge: it contains a nucleophilic-sensitive allylic bromide, an electrophilic Michael acceptor alkene, and an acidic carboxyl group. This guide addresses the chemoselectivity required to favor

Retrosynthetic Analysis & Reaction Mechanism

Mechanistic Pathway

The reaction proceeds via a base-mediated

  • Deprotonation (Step 1): The first equivalent of base neutralizes the carboxylic acid (

    
    ) to form the carboxylate.
    
  • Activation (Step 2): The second equivalent of base deprotonates the pyrazole (

    
    ) to generate the pyrazolate anion, a potent nucleophile.
    
  • Substitution (Step 3): The pyrazolate attacks the

    
    -carbon of the crotonate, displacing the bromide. The allylic nature of the electrophile enhances the rate of this 
    
    
    reaction, significantly outcompeting the potential Michael addition at the
    
    
    -carbon.
Visualization of Reaction Logic

ReactionMechanismStartReagents:Pyrazole + 4-Bromocrotonic AcidBase1Base (Eq 1)COOH NeutralizationStart->Base1Base2Base (Eq 2+)Pyrazole DeprotonationStart->Base2Inter1Intermediate:Carboxylate SaltBase1->Inter1 FastNuNucleophile:Pyrazolate AnionBase2->Nu EquilibriumTSTransition State:Allylic SN2 AttackInter1->TSNu->TSSide1Side Reaction:Michael Addition (Minor)TS->Side1 Steric/Electronic MismatchProductProduct:4-(Pyrazol-1-yl)but-2-enoic AcidTS->Product Major Pathway

Figure 1: Mechanistic flow for the chemoselective N-alkylation of pyrazole.

Critical Parameters & Optimization

Success depends on controlling the acid-base equilibrium and solubility.

ParameterRecommended ConditionRationale
Base

(2.5 - 3.0 equiv)
Mild enough to prevent polymerization of the crotonic moiety; strong enough to deprotonate pyrazole in polar solvents.
Solvent DMF or AcetoneDMF ensures solubility of the carboxylate salt. Acetone allows for easier workup but may require reflux.
Temperature

Start at RT to minimize Michael addition. Heat to

only if conversion is slow.
Stoichiometry 1.0 : 1.0 (Py : Acid)Use slight excess of base, but keep electrophile/nucleophile equimolar to simplify purification.
Regioselectivity N/A for unsubstitutedFor substituted pyrazoles, steric bulk at C3 directs alkylation to N1 (distal nitrogen).

Detailed Experimental Protocol

Materials
  • Pyrazole (1H-Pyrazole): >98% purity.[1]

  • 4-Bromocrotonic Acid: Predominantly trans isomer (>95%). Store at

    
    .
    
  • Potassium Carbonate (

    
    ):  Anhydrous, granular (ground to powder is better).
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Procedure

Step 1: Preparation of the Electrophile Salt

  • Charge a round-bottom flask with 4-bromocrotonic acid (1.65 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Cool to

    
     in an ice bath.
    
  • Add

    
      (1.38 g, 10.0 mmol, 1.0 equiv) portion-wise.
    
    • Note: Gas evolution (

      
      ) will occur. Stir for 15 minutes until effervescence ceases and the carboxylate salt forms.
      

Step 2: Nucleophile Addition 4. Add Pyrazole (0.68 g, 10.0 mmol, 1.0 equiv) to the mixture. 5. Add the remaining


  • Causality: The excess base is required to deprotonate the pyrazole and neutralize the HBr generated during the substitution.

Step 3: Reaction 6. Allow the mixture to warm to Room Temperature (RT). 7. Stir at RT for 12–16 hours.

  • Monitoring: Check by TLC (System: 10% MeOH in DCM). The starting material (acid) will streak; the product is more polar than pyrazole but distinct. LC-MS is preferred (Product Mass
    
    
    ).
  • Optional: If reaction is incomplete after 16h, heat to
    
    
    for 2 hours. Avoid overheating to prevent decarboxylation or polymerization.

Step 4: Workup (Acid-Base Extraction) This step is critical for purity. 9. Dilute the reaction mixture with Water (50 mL). The pH should be basic (

Wash 1:Ethyl Acetate
  • Purpose: This removes unreacted pyrazole and non-acidic impurities. Discard the organic layer.
  • Acidification: Cool the aqueous layer to
    
    
    and slowly adjust pH to ~3–4 using 1M HCl.
  • Observation: The product, 4-(pyrazol-1-yl)but-2-enoic acid, often precipitates as a white/off-white solid.
  • Extraction 2: Extract the acidified aqueous layer with Ethyl Acetate (3 x 40 mL) (or n-Butanol if solubility is poor).
  • Drying: Combine the organic layers, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Recrystallization: The crude solid can often be recrystallized from Ethanol/Hexane or Acetone/Ether.

  • Yield: Typical yields range from 65% to 85%.

Analytical Data (Expected)
  • Physical State: White to pale yellow crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    
     12.5 (br s, 1H, COOH), 7.8 (d, 1H, Py-H), 7.5 (d, 1H, Py-H), 6.8 (dt, 1H, 
    
    
    ), 6.3 (t, 1H, Py-H), 5.9 (d, 1H,
    
    
    ), 4.9 (d, 2H,
    
    
    ).
  • MS (ESI): m/z 153.1

    
    .
    

Alternative Strategy: The "Ester Route"

For difficult substrates or large-scale process chemistry, using the ester is often preferred to avoid zwitterionic solubility issues.

EsterRouteStep1Methyl 4-bromocrotonate+ Pyrazole + K2CO3Step2Reflux in Acetone (4h)Step1->Step2Step3Intermediate:Methyl 4-(pyrazol-1-yl)crotonateStep2->Step3Step4Hydrolysis (LiOH/THF/H2O)Step3->Step4FinalTarget AcidStep4->Final

Figure 2: Alternative Ester Workflow.

Protocol Modification:

  • Substitute 4-bromocrotonic acid with Methyl 4-bromocrotonate .

  • Perform reaction in Acetone at reflux (easier solvent removal).

  • Add a hydrolysis step: Treat the isolated ester with LiOH (2 eq) in THF/Water (1:1) for 2h at RT, then acidify.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture.Ensure DMF is dry. Increase base to 3.0 equiv.
Product in Organic Wash pH of aqueous layer was too low during first wash.Ensure aqueous layer is pH > 10 before the first EtOAc wash to keep product as carboxylate salt.
Side Products Michael Addition (rare).Lower temperature.[2] Ensure 4-bromocrotonic acid is high quality (no free bromide to catalyze rearrangement).
Oiling Out Product is amphoteric/polar.Use n-Butanol for extraction or lyophilize the aqueous phase after neutralization.

References

  • General Pyrazole Alkylation

    • K. Kumar et al., "Regioselective Synthesis of N-Alkyl Pyrazoles," Journal of Organic Chemistry, 2021.
    • (General Reference for N-alkylation conditions)

  • Use of 4-Bromocrotonate in Kinase Inhibitors

    • Tsou, H. R. et al., "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases with enhanced antitumor activity," Journal of Medicinal Chemistry, 2001, 44(17), 2719–2734.
    • (Describes synthesis of related crotonic acid derivatives via ester route)

  • Piperidine Analog Protocol (Validation)

    • ChemScene Protocol for (E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride.[1]

    • (Validates the stability and isolation of amino-crotonic acids)

  • Mechanistic Insight (Michael vs SN2)

    • L. A. Wessjohann et al., "Synthesis of -alkenyl- -hydroxy adducts by -addition of unprotected 4-bromocrotonic acid," Applied Organometallic Chemistry, 2016.
    • (Demonstrates reactivity of unprotected 4-bromocrotonic acid)

Application Note: Covalent Docking of (E)-4-(1H-pyrazol-1-yl)but-2-enoic Acid Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the covalent docking of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid derivatives. These ligands function as electrophilic "warheads" targeting nucleophilic residues (typically Cysteine, Serine, or Threonine) via a Michael addition mechanism.

The guide focuses on two industry-standard platforms: Schrödinger CovDock (for high-throughput/commercial environments) and AutoDock4 (for open-source/academic research), emphasizing the specific stereochemical and electronic requirements of the but-2-enoic acid moiety.

Scientific Foundation & Mechanism

The Warhead Chemistry

The ligand class features an


-unsaturated carboxylic acid linked to a pyrazole ring. The (E)-configuration  (trans) is critical; it defines the spatial trajectory of the electrophilic 

-carbon relative to the protein nucleophile.
  • Reaction Type: Michael Addition (Conjugate Addition).

  • Nucleophile: Thiol (Cys), Hydroxyl (Ser/Thr), or Amine (Lys). Note: Cysteine is the kinetically favored target for this warhead due to the softness of the sulfur nucleophile matching the soft electrophile (

    
    -carbon).
    
  • Mechanism: The nucleophilic residue attacks the

    
    -carbon, breaking the C=C double bond. The 
    
    
    
    -carbon is subsequently protonated.
The "Acid" Challenge

Unlike amides or esters, the carboxylic acid group (-COOH) exists primarily as a carboxylate (-COO-) at physiological pH. The resonance-stabilized anion is a poor electrophile.

  • Docking Implication: Successful covalent binding often requires a local environment that either:

    • Protonates the acid (low local dielectric/pH).

    • Stabilizes the transition state via oxyanion holes or metal coordination. Your docking setup must account for this by exploring both protonated (neutral) and deprotonated (anionic) states of the warhead.

Pre-Docking Preparation Protocols

Protein Preparation (Critical Step)

Covalent docking algorithms require the target residue to be identified and chemically "primed."

ParameterSetting/ActionRationale
H-Bond Optimization Sample orientations of Asn, Gln, HisMaximizes non-covalent network stability before reaction.
Protonation States Target Cys: Deprotonated (Thiolate,

)
Michael addition requires a nucleophilic thiolate.
Protonation States Target Ser/Lys: NeutralSerine requires base-assisted catalysis; Lysine must be neutral to act as a nucleophile.
Restraints Constrain backbone atoms (

)
Prevents unrealistic unfolding during energy minimization.
Ligand Preparation

The stereochemistry of the double bond is non-negotiable.

  • Generate 3D Conformations: Ensure the (E) geometry is preserved.

  • Chirality: If the pyrazole linker has substituents, enumerate all stereoisomers.

  • State: Generate both R-COOH and R-COO- forms if the binding pocket is solvent-exposed.

Method A: Schrödinger CovDock (Commercial Standard)

This method uses a "mutation-based" approach: the reactive residue is temporarily mutated to Alanine to place the pre-reactive ligand, then restored to form the bond.

Step 3.1: Define the Custom Reaction

The standard library may not perfectly describe the acid warhead. Create a custom reaction file (.rxn).

Reaction Definition:

  • Reaction Name: Michael_Add_Butenoic_Acid

  • Ligand SMARTS: [O,N]C(=O)[C;R0]=[C;R0]CN1[n,c][n,c][c,n][c,n]1

    • Interpretation: Carboxyl group attached to an acyclic double bond, attached to a pyrazole-like nitrogen.

  • Receptor SMARTS: [C,c]S (for Cysteine)

  • Product SMARTS: Define the single bond formation between Receptor-S and Ligand-

    
    -Carbon.
    
Step 3.2: CovDock Workflow
  • Input: Prepped Protein + 3D Ligand.

  • Task: Select Covalent Docking -> Pose Prediction (for accuracy) or Virtual Screening (for speed).

  • Reactive Residue: Select the specific Cysteine (e.g., Cys481 in BTK) in the workspace.[1]

  • Reaction Type: Load the custom Michael_Add_Butenoic_Acid or select "Michael Addition" if using generic parameters.

  • Settings:

    • Docking Score: Use standard Glide Score.

    • Refinement:Prime Energy (Critical for assessing the strain of the covalent bond).

Method B: AutoDock4 (Open Source / Flexible Sidechain)

This method treats the receptor sidechain as flexible, allowing it to "reach" for the ligand.[2]

Step 4.1: Grid Generation
  • Receptor: Convert PDB to PDBQT. Manually ensure the target Cys HG atom is removed to simulate the thiolate or prepared for bond formation.

  • Grid Box: Center the grid on the target Cysteine.

  • Maps: Generate standard affinity maps + Electrostatics.

Step 4.2: Flexible Sidechain Setup
  • Selection: In AutoDockTools, go to Flexible Residues -> Input -> Choose Macromolecule .

  • Target: Select the target Cysteine. This splits the receptor into "Rigid" and "Flexible" PDBQT files.

  • Bond Definition: You cannot explicitly "force" a covalent bond in standard AD4 without modifying the code. Instead, use Distance Constraints :

    • Define a Gaussian bias function favoring a distance of 1.8 Å between Ligand-

      
      -C and Protein-S.
      
    • Alternative: Use AutoDock-GPU or AutoDock-Vina with the "Covalent" patch if available, but the Constraint method is more robust for standard AD4.

Visualization of Workflows

The following diagrams illustrate the decision process and the specific chemical mechanism involved.

CovalentDockingWorkflow Start Start: (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid TargetAnalysis Target Analysis: Identify Nucleophile (Cys/Ser/Lys) Start->TargetAnalysis Decision Select Software Platform TargetAnalysis->Decision CovDock Schrödinger CovDock Decision->CovDock Commercial/Robust AutoDock AutoDock4 / Vina Decision->AutoDock Open Source CustomRxn Define Custom Reaction (Michael Add. to Acid) CovDock->CustomRxn Mutate Algorithm: Mutate Res to Ala CustomRxn->Mutate Dock Dock Pre-reactive Ligand Mutate->Dock Restore Restore Res & Form Bond Dock->Restore Minimize Prime Energy Minimization Restore->Minimize End Final Pose Selection (Geometry + Energy) Minimize->End FlexRes Define Flexible Sidechain AutoDock->FlexRes Grid Grid Gen (Bias/Constraint) FlexRes->Grid DockAD Docking Calculation Grid->DockAD Filter Distance Filter (< 2.0 Å) DockAD->Filter Filter->End

Figure 1: Decision tree and workflow for covalent docking using Commercial vs. Open Source methods.

ReactionMechanism PreReactive Pre-Reactive Complex Ligand (E)-isomer aligned Cys-SH (or S-) nearby TS Transition State Nucleophilic Attack on Beta-C Planar Geometry PreReactive->TS Michael Addition PostReactive Covalent Adduct C-S Bond Formed (1.8 Å) Alpha-C Protonated TS->PostReactive Bond Formation

Figure 2: Simplified mechanistic pathway for the Michael addition of the pyrazolyl-butenoic acid warhead.

Post-Docking Analysis & Validation

Automated scoring functions often overestimate the favorability of covalent bonds. You must manually validate the results using the "Geometry First, Energy Second" principle.

Geometric Filters

Discard any pose that does not meet these criteria:

Metric Acceptance Range Explanation
C-S Bond Length 1.75 Å – 1.85 Å Standard C-S single bond length.
C-S-C Angle 100° – 115° Geometry around the sulfur atom.
Ligand Torsion Planar pyrazole-linker Maintain conjugation if chemically relevant.

| Steric Clashes | 0 (excluding bond) | The "acid" tail must not clash with the backbone. |

The "Redocking" Control

To validate your protocol, perform a Self-Docking test if a crystal structure exists for a similar Michael acceptor (e.g., Ibrutinib bound to BTK, PDB: 5P9J).

  • Strip the covalent ligand.

  • Re-dock using your protocol.[3]

  • Success Metric: RMSD < 2.0 Å relative to the crystal pose.[4]

References

  • Schrödinger, Inc. Covalent Docking (CovDock) User Manual. (2025).[5][6][7] The industry-standard reference for the CovDock workflow and "mutate-and-dock" algorithm. Link

  • Kumalo, H. M., et al. (2015). Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. Molecules.[1][6][7][8][9][10][11][12][13] Discusses the specific challenges of Michael acceptors in docking.

  • Bianco, G., et al. (2016). Covalent docking using AutoDock: Two-point attractor and flexible side chain methods.[2][14] Protein Science.[3] Defines the open-source protocol for flexible sidechain covalent docking.[2][14]

  • London, N., et al. (2014).[9] Covalent Docking of Michael Acceptors. Journal of Chemical Information and Modeling. Provides specific parameters for

    
    -unsaturated systems. 
    
  • Zhu, K., et al. (2014). Docking Covalent Inhibitors: A Parameter-Free Approach to Pose Prediction and Scoring. Journal of Chemical Information and Modeling. (Basis for CovDock).[1][4][11][12]

Sources

Application Note: Optimization of Michael Addition Reactions with Pyrazole Nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern drug discovery, serving as a core scaffold in blockbuster kinase inhibitors like Ruxolitinib and Celecoxib . The construction of these motifs often relies on the aza-Michael addition , a reaction that offers atom economy and mild conditions. However, the ambident nature of the pyrazole nitrogen (N1 vs. N2 nucleophilicity) and the reversibility of the Michael addition present significant challenges in regiocontrol and yield optimization.

This Application Note provides a comprehensive technical guide to optimizing these reactions. We move beyond standard protocols to explore cesium-promoted high-throughput synthesis , silver-catalyzed regiocontrol , and organocatalytic asymmetric pathways , ensuring you have the tools to synthesize complex N-alkylpyrazoles with precision.

Mechanistic Principles & Regioselectivity

To optimize the reaction, one must understand the competing pathways. Pyrazoles exist in tautomeric equilibrium. Upon deprotonation, the resulting pyrazolyl anion is an ambident nucleophile.

The Regioselectivity Challenge
  • Steric vs. Electronic Control: In unsymmetrical pyrazoles (e.g., 3-substituted), the N1 and N2 positions differ sterically and electronically.

    • N1 Attack (Less Hindered): Typically kinetically favored if the substituent at C3 is bulky.

    • Thermodynamic Control: Aza-Michael additions are often reversible (retro-Michael). High temperatures can lead to the thermodynamic product, which may differ from the kinetic one.

  • Coordination Effects: Metal catalysts (e.g., Ag⁺) can coordinate with the Michael acceptor and the pyrazole, directing attack to a specific nitrogen via a rigid transition state.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between N1 and N2 alkylation and the role of catalysis.

MichaelAdditionMechanism Pyrazole Neutral Pyrazole (Tautomer Equilibrium) Anion Pyrazolyl Anion (Ambident Nucleophile) Pyrazole->Anion Deprotonation (pKa ~14) Base Base/Catalyst Base->Pyrazole Activates TS_N1 Transition State N1 (Sterically Sensitive) Anion->TS_N1 Attack via N1 TS_N2 Transition State N2 (Coordination Directed) Anion->TS_N2 Attack via N2 Acceptor Michael Acceptor (Acrylate/Enone) Acceptor->TS_N1 Acceptor->TS_N2 Product_N1 N1-Alkyl Pyrazole (Major Kinetic) TS_N1->Product_N1 Protonation Product_N2 N2-Alkyl Pyrazole (Minor/Chelation) TS_N2->Product_N2 Protonation Product_N1->Anion Retro-Michael (High Temp)

Figure 1: Mechanistic bifurcation in pyrazole aza-Michael addition. Note the retro-Michael pathway (red dotted line) which can erode yield at high temperatures.

Optimization Strategy: A Decision Matrix

Selecting the right conditions depends on your substrate's complexity and the desired outcome (Yield vs. Selectivity).

RequirementRecommended SystemKey ReagentSolventTemp
High Yield / General Base-PromotedCs₂CO₃ (0.1 - 1.0 eq)MeCN or THF25–60°C
High Regioselectivity Metal-TemplatedAg₂CO₃ (10 mol%)DCE60–120°C
Enantioselectivity OrganocatalysisCinchona/SquaramideToluene/CHCl₃-20–0°C
Green / Scalable "On-Water"None or TBABWaterReflux

Detailed Experimental Protocols

Protocol A: Robust Cs₂CO₃-Promoted Synthesis

Best for: Rapid library synthesis, unhindered substrates, gram-scale scale-up. Rationale: Cesium carbonate offers the "cesium effect," where the large cation radius stabilizes the pyrazolyl anion and enhances solubility in organic solvents, leading to higher yields than K₂CO₃ or Et₃N.

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • Michael Acceptor (e.g., Methyl Acrylate, 1.2 equiv)

  • Cs₂CO₃ (10 mol% for activated, 1.0 equiv for unreactive)

  • Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Procedure:

  • Setup: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole (5.0 mmol) in MeCN (20 mL).

  • Activation: Add Cs₂CO₃ (0.5 mmol, 10 mol%) in one portion. Stir at room temperature for 10 minutes to ensure deprotonation initiation.

  • Addition: Dropwise add the Michael acceptor (6.0 mmol) over 5 minutes.

  • Reaction: Stir at room temperature. Monitor by TLC or LC-MS.

    • Optimization Tip: If conversion is <50% after 4 hours, heat to 50°C. Avoid boiling to prevent polymerization of the acrylate.

  • Workup: Filter off the inorganic salts through a Celite pad. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc).

Validation Data:

  • Yield: Typically 85–96%.

  • Scale: Proven effective up to 10g scale.

Protocol B: Ag₂CO₃-Catalyzed Regioselective Synthesis

Best for: Substrates where N1/N2 selectivity is critical or difficult to control. Rationale: Silver ions (Ag⁺) coordinate simultaneously with the pyridine-like nitrogen of the pyrazole and the carbonyl oxygen of the Michael acceptor.[1] This "clamping" mechanism directs the nucleophilic attack specifically from the N1 position.

Materials:

  • Ag₂CO₃ (10 mol%)[1][2][3]

  • 1,2-Dichloroethane (DCE)

  • Pyrazoles & Acceptors[1][4][5]

Step-by-Step Procedure:

  • Mixture: Combine pyrazole (1.0 mmol), Michael acceptor (1.2 mmol), and Ag₂CO₃ (0.1 mmol) in DCE (5 mL) in a sealed tube.

  • Heating: Heat the mixture to 80–120°C (substrate dependent). The elevated temperature is required to overcome the activation energy of the coordinated complex.

  • Monitoring: Monitor consumption of starting material.

  • Workup: Cool to room temperature. Dilute with DCM and wash with water to remove silver salts (or filter through a short silica plug).

  • Result: Expect N1:N2 ratios exceeding 20:1, compared to ~3:1 in non-catalyzed thermal conditions.

Protocol C: Asymmetric Organocatalytic Addition

Best for: Creating chiral centers beta to the nitrogen (e.g., adding to chalcones). Rationale: Cinchona alkaloid-derived primary amines or squaramides form hydrogen-bonded transition states that shield one face of the Michael acceptor, inducing enantioselectivity.

Step-by-Step Procedure:

  • Catalyst Prep: Use 10–20 mol% of a quinine-derived thiourea or squaramide catalyst.

  • Solvent System: Toluene or CHCl₃ are preferred to maximize H-bonding interactions (avoid protic solvents like MeOH).

  • Reaction: Cool the solution to -20°C or 0°C . Add the pyrazole and catalyst first, stir for 15 mins, then add the Michael acceptor.

  • Time: These reactions are slower (24–48 hours).

  • Outcome: Yields ~80%, ee values typically 90–99%.[6][5]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity or reversible reaction.Switch solvent to DMF (more polar). Increase temp (but watch for retro-Michael). Use 1.0 eq of base.[7]
Polymerization of Acceptor Base concentration too high or temp too high.Add a radical inhibitor (hydroquinone). Add acceptor slowly at 0°C.
Poor Regioselectivity (Mix of N1/N2) Steric bulk is insufficient to direct flow.Switch to Protocol B (Ag-catalysis) . Lower temperature to favor kinetic product.
Racemization (in Protocol C) Temperature fluctuation or water ingress.Ensure strict temp control. Use molecular sieves to keep solvent dry.

References

  • Cs2CO3 Catalysis: Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.[8] NIH/PubMed. Link

  • Ag-Catalyzed Regioselectivity: Ag2CO3 catalyzed aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds.[1][2][3] ResearchGate. Link

  • Organocatalysis (Asymmetric): Enantioselective Aza-Michael Reactions of Pyrazoles: Synthesis of INCB018424. Thieme Connect. Link

  • Green Chemistry: Green and Efficient Synthesis of 3-Pyrazolyl Indoles in Water. ResearchGate. Link

  • General Review: Recent Developments in the Synthesis of Pyrazoles. Bentham Science. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Substituted But-2-enoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted but-2-enoic acids. This guide is designed to provide in-depth, practical solutions to a common and critical challenge: preventing unwanted E-to-Z isomerization. Uncontrolled isomerization can lead to impure samples, inconsistent results, and compromised biological activity. Here, we address specific issues in a direct question-and-answer format, explaining the causality behind our recommendations to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Isomerization

This section covers the core principles governing the stability of E/Z isomers in α,β-unsaturated systems.

Q1: What are the primary drivers of E-to-Z isomerization in my but-2-enoic acid derivatives?

A1: The conversion between E and Z isomers is driven by providing enough energy to temporarily break the pi-bond of the alkene, allowing rotation around the sigma-bond, which then reforms. The three main energy sources you must control are:

  • Light (Photoisomerization): This is often the most significant factor. The double bond absorbs photons (especially UV light), promoting an electron to a π* antibonding orbital.[1] This excited state has a lower rotational barrier, facilitating rapid isomerization before the molecule relaxes back to the ground state.[2]

  • Heat (Thermal Isomerization): Supplying sufficient thermal energy can allow the molecule to overcome the rotational energy barrier of the double bond. While the trans (E) isomer is typically more thermodynamically stable due to reduced steric hindrance, heating a sample can provide enough energy to populate the higher-energy transition state, leading to an equilibrium mixture of both isomers.[1][3]

  • Chemical Catalysis (Acid or Base): Trace amounts of acid or base can catalyze isomerization.[1][4] Protic acids can protonate the carbonyl oxygen, leading to a resonance-stabilized carbocation that lowers the rotational barrier of the C=C bond.[5][6] Similarly, bases can interact with the molecule, also facilitating rotation.

Part 2: Troubleshooting Workbench - Diagnosis and Immediate Solutions

This section provides a problem-and-solution framework for issues encountered during synthesis, workup, and analysis.

Q2: My reaction is supposed to be stereospecific for the E-isomer, but my crude NMR shows a mixture of E and Z. What happened?

A2: This is a common issue pointing to isomerization during the reaction itself. Consider the following causes and solutions:

Potential CauseRecommended Solution
Light Exposure Your reaction may be light-sensitive. Cover your reaction flask completely with aluminum foil or use amber-colored glassware.[1] Work in a dimly lit area or use a fume hood with the light turned off.
Elevated Temperature Even moderate heat can be problematic. If your protocol allows, run the reaction at a lower temperature.[7] If heating is necessary, minimize the reaction time to prevent prolonged exposure to conditions that favor isomerization.[7]
Acid/Base Contaminants Trace acidic or basic impurities in your reagents or solvents can act as catalysts.[1] Use freshly purified, neutral solvents. If your reaction is sensitive, consider adding a non-aqueous buffer or radical scavenger.[7][8]
Incompatible Reagents Certain reagents, by their nature, might promote isomerization. If you suspect a specific reagent, test its compatibility by mixing it with your purified product under the reaction conditions and monitoring for isomerization by TLC or LC-MS.[9]

Q3: My E/Z ratio looks good immediately after the reaction, but it worsens after purification. Why?

A3: This strongly suggests that your workup or purification procedure is inducing the isomerization. The following workflow and troubleshooting guide can help pinpoint the problem.

Workflow: Isomer-Preserving Purification

G cluster_0 Post-Reaction cluster_1 Workup cluster_2 Purification cluster_3 Analysis & Storage Quench Quench Reaction (Use mild, cold buffer) Extract Liquid-Liquid Extraction (Protect from light) Quench->Extract Immediate Processing Dry Dry Organic Layer (Anhydrous Na2SO4/MgSO4) Extract->Dry Concentrate Concentrate in vacuo (Low temp, <30°C) Dry->Concentrate Column Column Chromatography (Neutral stationary phase, low temp) Concentrate->Column If necessary Analyze Analyze Purity (HPLC/GC/NMR) Concentrate->Analyze Column->Analyze Store Store Properly (-20°C or -80°C, Dark) Analyze->Store

Caption: Recommended workflow for minimizing isomerization during workup and purification.

Troubleshooting Purification-Induced Isomerization:

  • Problem: Isomerization during aqueous workup.

    • Cause: Using strong acids or bases to neutralize the reaction can catalyze isomerization.[9]

    • Solution: Use a mild buffer system (e.g., saturated ammonium chloride or sodium bicarbonate) and perform washes at low temperatures (e.g., in an ice bath).[10]

  • Problem: Isomerization during solvent removal.

    • Cause: High temperatures on a rotary evaporator can provide the thermal energy needed for isomerization.[1]

    • Solution: Remove solvent under reduced pressure at low temperatures (<30°C).[10] If the compound is sensitive, avoid concentrating to complete dryness where localized heating can occur.

  • Problem: Isomerization on a silica gel column.

    • Cause: Standard silica gel is slightly acidic and its large surface area can catalyze the conversion.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a non-polar base like triethylamine mixed in the eluent. Alternatively, use a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.

Q4: How can I accurately determine the E/Z ratio of my sample?

A4: Accurate quantification is key. The most common methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography (GC) can also be used for volatile derivatives.[11]

TechniqueKey Considerations for E/Z Quantification
¹H NMR The coupling constants (J-values) for the vinylic protons are diagnostic. Trans protons typically have a larger J-value (12-18 Hz) compared to cis protons (6-12 Hz). The ratio is determined by integrating the respective signals.
HPLC A reversed-phase C18 column is often effective.[12] The two isomers should have different retention times due to differences in their shape and polarity. Develop a method that gives baseline separation. Quantification is based on the area of the peaks in the chromatogram.[13]
GC-FID Requires that the but-2-enoic acid is sufficiently volatile or can be derivatized (e.g., to a methyl ester) to improve volatility.[11] A polar capillary column is often needed to resolve the isomers.[12]

Part 3: Protocols and Preventative Measures

This section provides detailed, step-by-step procedures for preventing isomerization during key experimental stages.

Protocol 1: Setting Up an Isomerization-Resistant Reaction

This protocol provides a general framework for running a reaction while actively minimizing the risk of E-to-Z isomerization.

  • Glassware Preparation:

    • Use oven-dried glassware to ensure no acidic or basic residues are present.

    • Select an amber glass reaction flask or completely wrap a standard flask in at least two layers of aluminum foil.[1]

  • Reagent and Solvent Preparation:

    • Use anhydrous, neutral solvents. If necessary, pass solvents through a plug of neutral alumina before use.

    • If radical-induced isomerization is a possibility, consider adding a scavenger like butylated hydroxytoluene (BHT) to the reaction mixture.[1]

  • Reaction Setup:

    • Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to degradation pathways that include isomerization.

    • Set up the reaction in a fume hood with the sash down and the light off. Use an external light source only when necessary for brief visual checks.

  • Temperature Control:

    • If the reaction is exothermic, use an ice bath or a cryostat to maintain a consistent, low temperature.[7]

    • If heating is required, use a precisely controlled oil bath and aim for the lowest effective temperature.

  • Monitoring the Reaction:

    • When taking aliquots for analysis (e.g., by TLC or LC-MS), do so quickly and immediately quench the aliquot in a pre-cooled, neutral solution to prevent isomerization during the analysis itself.

Protocol 2: Recommended Long-Term Storage of Isomerically Pure Samples

Improper storage can undo all the hard work of a careful synthesis and purification.

  • Sample Preparation:

    • Ensure the purified compound is free of residual solvent and any acidic or basic impurities.

    • If the compound is a solid, ensure it is fully dry. If it is an oil, store it as a concentrated solution in a high-purity, neutral solvent.

  • Container Selection:

    • Use amber glass vials with tight-fitting, Teflon-lined caps to protect from light and prevent air/moisture ingress.[14][15]

  • Atmosphere:

    • Before sealing, flush the vial with an inert gas like argon or nitrogen to displace oxygen.[16]

  • Storage Conditions:

    • For short-term storage (days to weeks), store at 4°C.[1]

    • For long-term storage, store at -20°C or, ideally, -80°C to minimize thermal energy and slow down any potential degradation or isomerization pathways.[1][14]

    • Avoid repeated freeze-thaw cycles. Aliquot the sample into multiple smaller vials if you need to access it frequently.

Decision Tree: Troubleshooting Unexpected Isomerization

G start Isomerization Detected q1 When is it occurring? (During Reaction vs. Post-Reaction) start->q1 reaction During Reaction q1->reaction During Synthesis workup Post-Reaction (Workup/Purification) q1->workup After Reaction, Before Storage storage Post-Purification (Storage) q1->storage After Purification sol_react1 Check for light/heat exposure. Implement Protocol 1. reaction->sol_react1 sol_react2 Test reagent/solvent purity. Use fresh, neutral materials. reaction->sol_react2 sol_workup1 Analyze workup steps. Use mild/cold buffers. workup->sol_workup1 sol_workup2 Change purification method. Use neutral stationary phase. workup->sol_workup2 sol_workup3 Reduce temperature during solvent evaporation. workup->sol_workup3 sol_storage Review storage conditions. Implement Protocol 2. storage->sol_storage

Caption: A decision-making workflow for diagnosing and solving isomerization issues.

References

  • BenchChem. (n.d.). Preventing Echinenone isomerization during analysis. BenchChem.
  • BenchChem. (n.d.). Purification techniques for separating Z and E isomers of tricos-7-ene. BenchChem.
  • Cole, J., Chen, R., Day, B. W., & Korotochenko, V. N. (2026, February 17). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Isomerization During Oxidation of Octadecadienols. BenchChem.
  • Emken, E. A., & Dutton, H. J. (1964). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. Google Patents.
  • MDPI. (2023, June 26). Mechanism of the Photochemical Isomerization and Oxidation of 2-Butenedial: A Theoretical Study. Retrieved from [Link]

  • H-machine. (2024, July 22). Different Drug Storage Conditions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, February 24). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Retrieved from [Link]

  • BenchChem. (n.d.). Preventing isomerization of Torulene during analysis. BenchChem.
  • Crawford, J. (2020, April 30). Alkene Stability Increases With Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery. Chemical Science. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Contra-thermodynamic E → Z isomerization of cinnamamides via selective energy transfer catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the Photochemical Isomerization and Oxidation of 2-Butenedial: A Theoretical Study. Retrieved from [Link]

  • PubMed. (2019, December 15). Synthesis of (E)-α,β-unsaturated carboxylic esters derivatives from cyanoacetic acid via promiscuous enzyme-promoted cascade esterification/Knoevenagel reaction. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-Ethyl-2-butenoic Acid. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery. PubMed Central. Retrieved from [Link]

  • OIST Groups. (n.d.). Heterogeneous buffer to prevent isomerization and decomposition. Retrieved from [Link]

  • ResearchGate. (2020, January 15). Acid-Catalyzed Z-E Isomerization of γ-Alkylidenebutenolides: An Experimental and DFT Study. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamic Acid Isomers. BenchChem.
  • ResearchGate. (n.d.). Basis of the E/Z photoisomerization of olefins by means of EnT catalysis. Retrieved from [Link]

  • ResearchGate. (2023, May 15). Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α,β-Unsaturated compound synthesis by carboxylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photochemical deracemization of 2,3-allenoic acids mediated by a sensitizing chiral phosphoric acid catalyst. Chemical Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. PubMed Central. Retrieved from [Link]

  • PubMed. (2023, March 11). Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Photoisomerization in α, β-Unsaturated Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Light-Sensitive Injectable Prescription Drugs—2022. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets. Dalton Transactions. Retrieved from [Link]

  • San Diego State University. (n.d.). Catalyst for rapid and selective alkene isomerization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkenes by isomerizations. Retrieved from [Link]

  • Phys.org. (2024, August 13). Breakthrough in Z-Alkene synthesis: Scientists develop efficient, sustainable method. Retrieved from [Link]

  • MDPI. (2023, September 29). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Retrieved from [Link]

  • BenchChem. (n.d.). Minimizing isomerization of omega-Truxilline during sample workup. BenchChem.
  • Solis BioDyne. (n.d.). Troubleshooting guide for qPCR. Retrieved from [Link]

  • Unibo. (2023, December 5). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 17). Double duty isomerases: a case study of isomerization-coupled enzymatic catalysis. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Method of separating e and z isomers of an alkene alcohol and derivatives thereof.
  • Varcode. (2024, January 26). Temperature-Sensitive Drugs List + Storage Guidelines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 30). Strain-Inducing Positional Alkene Isomerization. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cinnamic acid derivatives: An ERA. Retrieved from [Link]

  • YouTube. (2023, July 17). Stability of Alkenes. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Catalytic, contra-Thermodynamic Alkene Isomerization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 9). 2: Rules and Guidelines Governing Organic Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization of Pyrazole-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers encountering solubility challenges with zwitterionic pyrazole-carboxylic acid derivatives . These scaffolds are ubiquitous in kinase inhibitors and anti-inflammatory agents but present unique physicochemical hurdles due to their amphoteric nature and high crystal lattice energy.

Topic: Improving Solubility of Zwitterionic Pyrazole-Carboxylic Acid Derivatives Audience: Medicinal Chemists, Formulation Scientists, Pre-clinical Researchers Support Level: Tier 3 (Advanced Technical Troubleshooting)[1][2]

Core Concept: The Isoelectric Trap

Q: Why does my compound precipitate in neutral buffers (pH 6-8) despite being soluble in 0.1 N HCl and 0.1 N NaOH?

A: You are likely encountering the Isoelectric Point (pI) Solubility Trough . Pyrazole-carboxylic acid derivatives are ampholytes.[1][2] They contain a basic moiety (the pyrazole nitrogen, pKa ~2.5–3.0, or an appended amine) and an acidic moiety (the carboxylic acid, pKa ~3.5–4.5).[1]

  • Low pH (< pKa_base): The molecule is protonated (Cationic). Solubility is high due to charge repulsion.[2]

  • High pH (> pKa_acid): The molecule is deprotonated (Anionic). Solubility is high due to solvation of the carboxylate.

  • Intermediate pH (pI): The molecule exists as a Zwitterion (Net Charge = 0) or a neutral species. At this point, crystal lattice energy is maximized, and solvation energy is minimized, leading to precipitation.[1]

The "U-Shaped" Solubility Profile Unlike simple acids or bases, zwitterions exhibit a U-shaped solubility curve. If your compound's pI lies near physiological pH (7.4), it will "crash out" in standard assays (PBS, media).[1]

SolubilityCurve cluster_0 pH-Dependent Species Cation Cationic Form (+) (pH < pKa1) High Solubility Zwitter Zwitterionic/Neutral (±) (pH ≈ pI) LOWEST Solubility Cation->Zwitter Deprotonation Anion Anionic Form (-) (pH > pKa2) High Solubility Zwitter->Anion Deprotonation

Figure 1: The U-shaped solubility profile characteristic of zwitterionic pyrazole derivatives.[1][2] Solubility is lowest at the isoelectric point (pI).

Formulation Strategy & Troubleshooting

Module A: Salt Selection (The First Line of Defense)

Q: I tried making an HCl salt, but it disproportionated in water. What should I do?

A: Salt selection for zwitterions is non-trivial.[2] The "Common Ion Effect" and the pH of the micro-environment are critical.

  • The Problem with HCl Salts: Strong acid salts (like HCl) of weak bases can be hygroscopic or unstable. More importantly, if the pH of the dissolution medium is higher than the pH_max of the salt, the salt will disproportionate back to the free zwitterion/neutral form and precipitate.

  • Recommendation: Switch to a Counter-Ion Screen .[2]

    • For Basic Functionality: Try Mesylate or Tosylate salts.[2] These organic counter-ions often disrupt the crystal packing more effectively than chloride, lowering the lattice energy.

    • For Acidic Functionality: If the carboxylic acid pKa is accessible, form a Sodium or Meglumine (N-methylglucamine) salt.[1][2] Meglumine is particularly effective for pyrazole-carboxylic acids as it adds a large, hydrophilic counter-ion that prevents π-π stacking of the pyrazole rings.[1][2]

Module B: Cosolvents & Complexation

Q: DMSO stocks precipitate when diluted into cell media.[2] How can I maintain solubility?

A: This is the "Crash-Out" phenomenon.[2] When you dilute DMSO (aprotic) into water (protic), the dielectric constant changes, and the hydrophobic effect drives the drug out of solution.

Solution: Cyclodextrin Complexation Cyclodextrins (CDs) are superior to simple cosolvents for zwitterions because they encapsulate the hydrophobic pyrazole core while exposing the hydrophilic exterior to the solvent.

  • Gold Standard: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3]

  • Why: It avoids the renal toxicity of unmodified β-CD and has a cavity size perfect for substituted pyrazoles.[2]

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water before adding your compound.[1][2] Do not add the solid drug to water and then add CD; the complexation kinetics are slower than the precipitation kinetics.

Module C: Solid State Modification

Q: My crystalline solid is "brick dust" (insoluble). Is there a processing fix?

A: Yes. If thermodynamic solubility is the bottleneck, you must switch to Kinetic Solubility via Amorphous Solid Dispersions (ASD) . Crystalline zwitterions have high melting points due to strong intermolecular ionic bonds (Coulombic interactions).[2] Breaking this lattice requires significant energy.[2]

Strategy:

  • Spray Drying: Dissolve drug + polymer (e.g., HPMC-AS or PVP-VA) in a common solvent (Methanol/DCM).[1][2]

  • Rapid Evaporation: "Freeze" the drug in a disordered, amorphous state within the polymer matrix.

  • Result: The amorphous form has higher internal energy and thus higher apparent solubility (spring effect), while the polymer prevents recrystallization (parachute effect).

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the best solubility enhancement strategy for your specific derivative.

DecisionTree Start Start: Characterize Compound Check_pI Determine pKa & pI Start->Check_pI Is_pI_Phys Is pI near 7.4? Check_pI->Is_pI_Phys Salt_Screen Strategy 1: Salt Screen (Meglumine/Mesylate) Is_pI_Phys->Salt_Screen No (pI < 5 or > 9) CD_Complex Strategy 2: Complexation (HP-β-CD) Is_pI_Phys->CD_Complex Yes (pI ≈ 6-8) Salt_Screen->CD_Complex Soluble? No Success Proceed to Assay Salt_Screen->Success Soluble? Yes ASD Strategy 3: Amorphous Solid Dispersion CD_Complex->ASD Soluble? No (Lattice Energy too High) CD_Complex->Success Soluble? Yes

Figure 2: Strategic decision tree for solubility enhancement. Prioritize salt screens for non-neutral pI; use Cyclodextrins or ASDs for neutral/zwitterionic pI issues.

Experimental Protocol: Kinetic Solubility Profiling

Objective: Determine the "kinetic" solubility limit to avoid false negatives in biological assays.

Materials:

  • Compound Stock (10 mM in DMSO)[1][2]

  • Buffer A: pH 1.2 (0.1 N HCl)[1]

  • Buffer B: pH 7.4 (Phosphate Buffered Saline)[1][2]

  • Buffer C: pH 7.4 + 20% HP-β-CD[1][2]

Procedure:

  • Preparation: Aliquot 190 µL of each buffer into a 96-well UV-transparent plate.

  • Spiking: Add 10 µL of DMSO stock to each well (Final Conc: 500 µM, 5% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at Room Temperature. Note: Do not incubate overnight for kinetic solubility; we want to measure the metastable supersaturation.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Measure UV absorbance at

    
     (typically 250–300 nm for pyrazoles) or analyze via LC-MS.[1][2]
    
  • Analysis: Compare Area Under Curve (AUC) to a standard curve.

    • Interpretation: If Solubility (Buffer C) >> Solubility (Buffer B), the issue is hydrophobicity/lattice energy, and Cyclodextrins are the solution.[1]

Comparative Data: Solubilization Techniques

StrategyMechanismProsCons
pH Adjustment Ionization of Pyrazole (pH<3) or Acid (pH>5)Simple, cheap.[1][2]Not feasible for neutral pH assays (cell culture).[2]
Salt Formation Disrupts lattice energy; increases dissolution rate.[2]Improves solid-state stability.[1][2]Salts may disproportionate in buffers; Hygroscopicity.[2]
Cosolvents (DMSO) Reduces dielectric constant of solvent.[2]Universal solvent.[2]High toxicity to cells (>0.5%); Precipitation upon dilution.[2]
Cyclodextrins Inclusion complexation (Host-Guest).Biocompatible; Stabilizes zwitterion.[2][4]Requires high mass ratio (excipient bulk).[2]
ASD High-energy amorphous state.[1][2]Highest solubility gain (20-100x).[2]Thermodynamically unstable (can recrystallize); Complex mfg.[2][5]

References

  • Physicochemical Properties of Zwitterions

    • Source: Bergström, C. A., et al. "Molecular descriptors influencing melting point and their role in classification of solid drugs."[1] Journal of Chemical Information and Modeling (2007).

    • Relevance: Explains the high l
  • Solubility Advantage of Amorphous Solid Dispersions

    • Source: Hancock, B. C., & Parks, M. "What is the true solubility advantage for amorphous pharmaceuticals?" Pharmaceutical Research (2000).[2]

    • Relevance: Theoretical basis for using ASDs to overcome "brick dust" insolubility.
  • Cyclodextrin Complexation Strategies

    • Source: Loftsson, T., & Brewster, M. E.[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology (2010).

    • Relevance: Validates HP-β-CD as a primary tool for solubilizing hydrophobic/zwitterionic drugs.[1][2]

  • Salt Selection for Pharmaceutical Compounds

    • Source: Serajuddin, A. T.[1] "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews (2007).[2]

    • Relevance: Guidelines for selecting counter-ions (Mesylate/Meglumine) over simple mineral acids.[2]

  • Zwitterionic Pyrazole Derivatives

    • Source: PubChem Compound Summary for Pyrazole-3-carboxylic acid deriv
    • Relevance: Structural confirmation and pKa data points.[6]

Sources

Technical Support Center: Minimizing Unwanted Polymerization of α,β-Unsaturated Acid Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with α,β-unsaturated acid building blocks. These monomers are invaluable in synthesis but are notoriously prone to unwanted polymerization, which can lead to failed reactions, product loss, and safety hazards. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of handling these reactive compounds.

Understanding the Problem: The Inherent Reactivity of α,β-Unsaturated Acids

α,β-Unsaturated acids and their derivatives are highly susceptible to polymerization, primarily through free-radical mechanisms.[1][2] This reactivity stems from the conjugated system formed by the carbon-carbon double bond and the carbonyl group, which makes the β-carbon electrophilic and susceptible to radical attack.[3] Polymerization can be initiated by various factors commonly encountered in a laboratory setting, including heat, light (UV exposure), and the presence of radical initiators such as peroxides that may form in solvents.[1][4] Once initiated, the polymerization can proceed rapidly, often resulting in the solidification of the reaction mixture.[4]

Troubleshooting Guide: Diagnosing and Resolving Polymerization Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established scientific principles.

Problem 1: My reaction mixture turned into a solid or a highly viscous, unworkable oil.

This is a classic sign of runaway polymerization.[4] Here’s how to troubleshoot and prevent it from happening again:

  • Cause A: Inadequate Inhibition. Commercially available α,β-unsaturated acid monomers are typically shipped with a small amount of an inhibitor to ensure stability.[5] However, this inhibitor can be consumed over time or may not be sufficient for the conditions of your reaction.

    • Solution: Add a suitable inhibitor to your reaction mixture. For many applications where the double bond is not the target of radical chemistry, the presence of an inhibitor is not detrimental.[6] If you are performing a non-radical reaction, adding a small amount of an inhibitor like butylated hydroxytoluene (BHT) or hydroquinone (HQ) can prevent premature polymerization.[4]

  • Cause B: High Reaction Temperature. Heat can initiate polymerization, even in the absence of an added initiator.[1]

    • Solution: Lower the reaction temperature. If your protocol allows, run the reaction at a lower temperature, even if it requires a longer reaction time. For exothermic reactions, ensure efficient stirring and consider using an ice bath for cooling.[4]

  • Cause C: Presence of Radical Initiators. Trace impurities, such as peroxides in solvents (e.g., THF, diethyl ether), can act as radical initiators.[4]

    • Solution: Use freshly distilled or peroxide-free solvents. Ensure all glassware is scrupulously clean to remove any potential contaminants.

  • Cause D: Exposure to UV Light. UV light can provide the energy to initiate radical formation and subsequent polymerization.[4]

    • Solution: Protect your reaction from light by wrapping the flask in aluminum foil. This is especially critical for light-sensitive compounds.[4]

Problem 2: My starting material, which is supposed to be a liquid, has solidified in the bottle.

This indicates that the inhibitor in the monomer has been depleted during storage.

  • Cause A: Improper Storage Conditions. Exposure to heat and light during storage can accelerate inhibitor consumption and lead to polymerization.

    • Solution: Always store α,β-unsaturated acid monomers in a cool, dark place, away from heat and light sources.[6] Adhere to the storage temperature recommendations on the safety data sheet (SDS). For example, glacial acrylic acid should be stored between 15-25°C (59-77°F) to prevent freezing and subsequent localized inhibitor depletion.[7]

  • Cause B: Oxygen Depletion (for Phenolic Inhibitors). Many common phenolic inhibitors, such as hydroquinone (HQ) and its monomethyl ether (MEHQ), require the presence of a small amount of oxygen to function effectively as radical scavengers.[6][8]

    • Solution: Do not store monomers stabilized with phenolic inhibitors under a completely inert atmosphere (e.g., nitrogen or argon). The headspace in the storage container should contain air.[6]

Problem 3: I need to perform a radical polymerization, but my reaction has a long induction period or fails to initiate.

This is a common issue when the starting material contains an inhibitor that has not been removed.

  • Cause: Presence of an Inhibitor. The inhibitor present in the monomer will scavenge the radicals generated by your initiator, preventing the polymerization from starting.[5][6]

    • Solution: The inhibitor must be removed before initiating a planned polymerization.[6] See the detailed protocols for inhibitor removal in the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q1: What are polymerization inhibitors and how do they work?

A1: Polymerization inhibitors are chemical compounds added to reactive monomers to prevent premature polymerization. They act as radical scavengers, reacting with and neutralizing free radicals that would otherwise initiate a polymerization chain reaction.[1] Phenolic inhibitors, for instance, donate a hydrogen atom to a radical, forming a stable phenoxy radical that is less likely to initiate further polymerization.[9]

Q2: What are some common inhibitors for α,β-unsaturated acids, and how much should I use?

A2: Common inhibitors include phenolic compounds like hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT), as well as N-oxyl compounds like TEMPO.[3][10] The required concentration is typically in the parts-per-million (ppm) range and depends on the specific monomer, storage conditions, and desired shelf life.

InhibitorAbbreviationTypical ConcentrationMechanism of Action & Key Considerations
HydroquinoneHQ200-1000 ppmRadical Scavenger. Requires oxygen to be effective.[6]
Monomethyl Ether of HydroquinoneMEHQ15-1000 ppmRadical Scavenger. Requires oxygen to be effective. Less volatile than HQ.[6]
Butylated HydroxytolueneBHT100-200 ppmRadical Scavenger. Often used directly in reactions to prevent polymerization.[4]
(2,2,6,6-Tetramethylpiperidin-1-yl)oxylTEMPOVariesStable free radical that traps carbon-centered radicals.[11]
PhenothiazinePTZVariesOften used in combination with other inhibitors for synergistic effects.[10]

Q3: Do I always need to remove the inhibitor before my reaction?

A3: Not necessarily. If your intended reaction is not a free-radical polymerization and does not involve radical intermediates, the inhibitor can often be left in the reaction mixture.[6] In fact, its presence can be beneficial in preventing unwanted side reactions. However, if you observe a long induction period, low yield, or other signs of reaction inhibition, you may need to remove the inhibitor.[6] For any planned polymerization, inhibitor removal is essential.[5][6]

Q4: How do I safely remove inhibitors from my α,β-unsaturated acid monomer?

A4: There are two primary methods for inhibitor removal: column chromatography and vacuum distillation.[5][12] Detailed step-by-step protocols for both methods are provided in the "Experimental Protocols" section below. It is crucial to use the purified, inhibitor-free monomer immediately, as it will be highly susceptible to polymerization.[6]

Q5: What is the role of oxygen in the stability of α,β-unsaturated acids?

A5: The role of oxygen is complex. While it can react with monomers to form peroxides that can later initiate polymerization, it is also essential for the function of many common phenolic inhibitors like HQ and MEHQ.[6][8] These inhibitors work by reacting with radicals to form a stable species, and oxygen is involved in the regeneration of the active inhibitor. Therefore, for monomers stabilized with these inhibitors, a small amount of oxygen in the headspace is necessary for stability.[6]

Visualizing Polymerization and Inhibition

The following diagrams illustrate the fundamental processes of free-radical polymerization and how inhibitors intervene.

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I₂) R Radical (2R•) I->R Heat/Light RM Initiated Monomer (RM•) R->RM M Monomer (M) M->RM RM2 Growing Polymer Chain (RMₙ•) RM3 Elongated Chain (RMₙ₊₁•) RM2->RM3 M2 Monomer (M) M2->RM3 RM4 Growing Chain (RMₙ•) P Stable Polymer RM4->P Combination or Disproportionation RM5 Another Growing Chain (RMₘ•) RM5->P Combination or Disproportionation

Caption: The three stages of free-radical polymerization: initiation, propagation, and termination.

inhibition_mechanism cluster_propagation Propagation cluster_inhibition Inhibition RM Growing Polymer Chain (RMₙ•) RM2 Elongated Chain (RMₙ₊₁•) RM->RM2 M Monomer (M) M->RM2 RM_inhibited Growing Polymer Chain (RMₙ•) Inhibitor Inhibitor (InH) Inactive Inactive Product (RMₙH + In•) Inhibitor->Inactive RM_inhibited->Inactive Radical Scavenging

Caption: How an inhibitor intercepts a growing polymer chain, terminating the polymerization process.

Experimental Protocols

Protocol 1: Inhibitor Removal by Column Chromatography

This method is suitable for small-scale purification and avoids heating the monomer.

  • Prepare the Column: Use a glass syringe or a small chromatography column plugged with glass wool.

  • Add Adsorbent: Fill the column with basic or neutral alumina. The amount will depend on the quantity of monomer to be purified.

  • Elute the Monomer: Carefully pass the inhibited monomer through the alumina column.

  • Collect and Use Immediately: Collect the purified, inhibitor-free monomer in a clean flask. This monomer is now highly reactive and should be used immediately.[6] Do not store it.[6]

Protocol 2: Inhibitor Removal by Vacuum Distillation

This method is effective but requires caution due to the risk of polymerization at elevated temperatures.

  • Apparatus Setup: Assemble a vacuum distillation apparatus.

  • Add a Radical Quencher: Place clean copper wire or shavings into the distillation flask. This will help to quench any radicals that form during heating.[12]

  • Charge the Flask: Add the inhibited monomer to the distillation flask containing the copper.

  • Perform Distillation: Gently heat the flask using an oil bath and distill the monomer under reduced pressure at the lowest possible temperature.

  • Use or Store Appropriately: The freshly distilled monomer should be used immediately. If short-term storage is necessary, it should be kept at low temperatures (e.g., in a freezer) and for a limited time.[12]

References

  • How can I remove an inhibitor from acrylic acid? - ResearchGate. (2014, September 4).
  • Inhibition of Free Radical Polymerization: A Review - PMC. (2023, January 17). Retrieved from [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters - Petrochemicals Europe.
  • Preventing polymerization of α,β-unsaturated ketones during synthesis - Benchchem.
  • EP0620206B2 - Method for inhibiting polymerization of (meth)acrylic acid and esters thereof - Google Patents.
  • What is the classification and mechanism of polymerization inhibitors? - Longchang Chemical. (2022, December 30).
  • US4144137A - Method for removal of polymerization inhibitor - Google Patents.
  • Preventing polymerization in reactions with alpha,beta-unsaturated esters - Benchchem.
  • What is high performance polymerization inhibitor? Retrieved from a Japanese chemical company website.
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - Frontiers. (2022, April 3). Retrieved from [Link]

  • US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents.
  • How can I remove an inhibitor from acrylic acid? - ECHEMI.
  • Octyl Acrylate Storage & Handling: Safety Tips for 2024 - E Plus Chemical Co.,Ltd. (2025, August 13).
  • Inhibition of Free Radical Polymerization: A Review - ResearchGate. (2025, October 13).
  • Acrylic Acid & Methacrylic Acid: Applications | Market Insights - Chemicals United BV. (2025, January 11).
  • UV cure acrylate monomers: synthesis, analysis and storage - Emerald Publishing. (2013, January 4).
  • Inhibitor removers Prepacked column for removing hydroquinone and monomethyl ether hydroquinone | Sigma-Aldrich.
  • How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present? | ResearchGate. (2015, August 6).
  • EP2197827B1 - Method of inhibiting polymerization and fouling in acrylic acid and acrylate processes - Google Patents.
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - MDPI. (2020, July 24). Retrieved from [Link]

  • Key Facts about Acrylate Monomers - Gantrade. (2018, May 16).
  • Safe transport of acrylic monomers - YouTube. (2020, June 23). Retrieved from [Link]

  • Stabilizers for the prevention of polymerization of \meth\acrylic acid and esters thereof - European Patent Office - EP 0672652.
  • Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) | Chemistry - YouTube. (2022, February 18). Retrieved from [Link]

  • Troubleshooting step growth polymerization : r/Chempros - Reddit. (2021, November 16).

Sources

Troubleshooting low yields in pyrazole N-alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-ALK-001 Topic: Troubleshooting Low Yields & Regioselectivity in Pyrazole N-Alkylation Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the . If you are reading this, you are likely facing the classic "Pyrazole Paradox": a theoretically simple


 reaction that results in inseparable regioisomers, stalled conversion, or oil-out failures.

Pyrazole N-alkylation is deceptive. Unlike simple amines, the pyrazole ring is an ambident nucleophile subject to complex tautomeric equilibria (


). Success depends on manipulating the interplay between steric hindrance , base solubility , and cation coordination .

This guide moves beyond generic advice. We break down the causality of failure and provide self-validating protocols to restore your yields.

Module 1: The Regioselectivity Nightmare (N1 vs. N2)

User Issue: "I have a 3-substituted pyrazole. I need the N1-alkylated product, but I'm getting a 50:50 mixture or predominantly the N2 isomer."

Technical Diagnosis

Regioselectivity is governed by the competition between the major tautomer and the reactive nucleophile .

  • Tautomeric Equilibrium: In solution, 3-substituted and 5-substituted pyrazoles exist in equilibrium. Electron-withdrawing groups (EWGs) and Electron-donating groups (EDGs) shift this

    
    .
    
  • Steric vs. Electronic Control: Under basic conditions, you generate the pyrazolide anion. The electrophile (

    
    ) will preferentially attack the least sterically hindered nitrogen  (distal to the substituent), regardless of which tautomer is dominant in the neutral state.
    
Troubleshooting Protocol
VariableRecommendationMechanism of Action
Base Cation Switch to Cesium (

)
The "Cesium Effect."[1] The large ionic radius of

(1.67 Å) forms a "loose" ion pair with the pyrazolide anion, increasing nucleophilicity and solubility in organic solvents compared to

or

.
Solvent DMF or NMP High dielectric constants dissociate the ion pair. Avoid protic solvents (EtOH) which stabilize specific tautomers via H-bonding, often reducing selectivity.
Temperature Lower is Better High heat overcomes the activation energy difference between N1 and N2 pathways, leading to 1:1 mixtures. Run at 0°C to RT to maximize kinetic control.
Visualizing the Pathway

The diagram below illustrates the divergence between N1 and N2 alkylation pathways based on substituent effects.

PyrazoleRegio Start Neutral 3-Substituted Pyrazole Base Deprotonation (Base) Start->Base Anion Pyrazolide Anion (Resonance Hybrid) Base->Anion Path1 Attack at N1 (Distal to R-Group) Anion->Path1 Low Steric Clash (Loose Ion Pair) Path2 Attack at N2 (Proximal to R-Group) Anion->Path2 High Steric Clash Prod1 1,3-Isomer (Kinetic/Steric Favored) Path1->Prod1 Prod2 1,5-Isomer (Sterically Hindered) Path2->Prod2

Caption: Kinetic pathway divergence. Use bulky bases/electrophiles to favor the green path (N1).

Module 2: Low Yields & Stalled Reactions

User Issue: "TLC shows starting material remaining after 24 hours, but the alkyl halide is gone."

Technical Diagnosis

If the electrophile disappears but the product doesn't form, you are likely witnessing Elimination (E2) rather than Substitution (


).
  • Cause: The base is acting as a base, not just a deprotonator. This is common with secondary alkyl halides or when using strong bases like NaH with heat.

  • Secondary Cause: "Oiling out." The pyrazolide salt precipitates, stopping the reaction.

Troubleshooting Protocol

Q1: Are you using NaH?

  • Fix: Stop. NaH is often "overkill" and promotes E2 elimination of the alkyl halide.

  • Alternative: Use

    
     or 
    
    
    
    in Acetone or MeCN
    . These are mild enough to minimize elimination but strong enough (
    
    
    ~14 vs Pyrazole
    
    
    ~14) to drive equilibrium via precipitation of the halide salt (Le Chatelier’s principle).

Q2: Is the Alkyl Halide reactive enough?

  • Fix: If using an Alkyl Chloride (

    
    ), add 0.1 eq of NaI or TBAI (Tetrabutylammonium iodide) .
    
  • Mechanism: Finkelstein Reaction in situ. The Iodide displaces the Chloride to form a transient, highly reactive Alkyl Iodide, which reacts faster with the pyrazole.

Q3: Is the reaction stalling?

  • Fix: Add a Phase Transfer Catalyst (PTC) like 18-Crown-6 (for

    
    ) or TBAI .
    
  • Why: This shuttles the carbonate anion into the organic phase, increasing the effective basicity and solubility of the pyrazolide.

Module 3: The "Over-Alkylation" Trap

User Issue: "I have a low yield, and a very polar spot is stuck at the baseline of my TLC."

Technical Diagnosis

You have formed the Pyrazolium Salt (Quaternization).

  • The N-alkylated product is more nucleophilic than the starting material (alkyl group is electron-donating).

  • If you use a large excess of alkyl halide, the product attacks a second equivalent, forming a useless salt.

Solution:

  • Stoichiometry: Use 0.95 - 1.0 equivalents of alkyl halide. Do not use excess.

  • Order of Addition: Add the alkyl halide slowly to the mixture of Pyrazole + Base. Keep the concentration of free electrophile low.

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

This protocol is designed to maximize the N1-isomer (1,3-substituted) and minimize side reactions.

Reagents:

  • Substrate: 3-substituted Pyrazole (1.0 equiv)[2]

  • Electrophile: Alkyl Bromide/Iodide (1.05 equiv)

  • Base: Cesium Carbonate (

    
    )  (1.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration)

Workflow:

  • Activation: Charge flask with Pyrazole and

    
     in MeCN. Stir at RT for 30 mins.[3]
    
    • Checkpoint: Ensure a fine suspension forms (deprotonation).

  • Addition: Add Alkyl Halide dropwise.

    • Note: If using a Chloride, add 10 mol% NaI here.

  • Reaction: Stir at Room Temperature for 4-12 hours.

    • Monitor: Check TLC.[2][3] If SM remains after 12h, heat to 50°C (do not reflux unless necessary).

  • Workup:

    • Filter off the solid salts (CsX).

    • Concentrate the filtrate.[2][3][4]

    • Why: Aqueous workups with DMF often lead to emulsion or product loss in the water layer. Filtration is cleaner.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Low Yield Detected CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left SM Remaining? CheckTLC->SM_Left Halide_Gone Is Alkyl Halide Gone? SM_Left->Halide_Gone Yes OverAlk Diagnosis: Quaternization (Polar Baseline Spot) Action: Reduce R-X to 1.0 eq SM_Left->OverAlk No (Product + Polar Spot) Elimination Diagnosis: Elimination (E2) Action: Switch to K2CO3/Acetone Reduce Temp Halide_Gone->Elimination Yes (R-X Consumed) Stall Diagnosis: Low Reactivity Action: Add TBAI (Cat.) Switch Cl -> I Halide_Gone->Stall No (R-X Remains)

Caption: Diagnostic logic for identifying the root cause of yield loss.

References
  • Regioselectivity Mechanisms: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.[5][6] (2025).[1][2][3][4][5][6][7] MDPI. Link

  • The Cesium Effect: Caesium carbonate promoted regioselective O-functionalization... and mechanistic insight.[8] (2023).[5][6][8] RSC Advances. Link

  • General Optimization: Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.[2][3] Link

  • Alternative Pathways (Mitsunobu): Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.[2] (2022).[4][9] Semantic Scholar. Link

Sources

Controlling regioselectivity in 1H-pyrazole substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Tautomer Trap

The core challenge in 1H-pyrazole substitution is the annular tautomerism (


-

-

). In solution, unsymmetrical pyrazoles exist as a rapid equilibrium of tautomers. When you introduce an electrophile (alkyl halide, aryl boronic acid, etc.), the product distribution is governed by the interplay of kinetic nucleophilicity (which nitrogen is more electron-rich/accessible) and thermodynamic stability (which final product is lower in energy).

This guide provides the protocols to control this equilibrium and troubleshooting steps to resolve mixtures.

Module 1: Controlling N-Alkylation

The most common support request: "I got a 60:40 mixture. How do I get >95:5?"

1.1 The Mechanistic Drivers

Regioselectivity in


 type alkylations is dictated by two competing factors:
  • Steric Hindrance (The Dominant Factor): The electrophile prefers the nitrogen furthest from the bulky substituent.[1]

  • Lone Pair Availability (Electronic Factor): The more basic nitrogen (higher HOMO coefficient) is more nucleophilic.

The "Solvent Switch" Protocol: Recent literature confirms that fluorinated solvents can reverse or dramatically enhance selectivity by stabilizing specific tautomers via hydrogen bonding [1].

1.2 Standard vs. Advanced Protocols
VariableStandard Protocol (Thermodynamic) Kinetic Protocol (Steric Control) "Solvent Switch" (H-Bond Control)
Solvent DMF or DMSO (Polar Aprotic)THF or DCM (Aprotic, lower polarity)TFE or HFIP (Fluorinated Protic)
Base

or

NaH or LiHMDSNone or mild organic base
Temperature


RT
Mechanism Reversible alkylation allows equilibration to the thermodynamically stable isomer (usually the less hindered one).Irreversible deprotonation. The "naked" anion attacks the electrophile at the most accessible site.Solvent H-bonds to the pyrazole nitrogens, shielding one site or shifting the tautomeric equilibrium [2].
Use Case General purpose; robust substrates.[2]Highly reactive electrophiles; substrates sensitive to heat.Difficult substrates where standard methods yield 1:1 mixtures.
1.3 Visualization: The Alkylation Decision Tree

PyrazoleAlkylation Start Start: Unsymmetric 1H-Pyrazole Substituent Is there a bulky group (tBu, Ph, CF3) at position C3/C5? Start->Substituent YesBulk Yes Substituent->YesBulk NoBulk No (e.g., Me vs H) Substituent->NoBulk Standard Standard Conditions: Cs2CO3 / DMF / 60°C Result: Major isomer is sterically less hindered (N1). YesBulk->Standard Chelation Does the substituent have a coordinating group (OH, NH2)? NoBulk->Chelation Advanced Advanced Protocol: Use HFIP (Hexafluoroisopropanol) as solvent. Result: Enhances selectivity via H-bond shielding. CoordYes Yes: Use Non-Polar Solvent (Toluene) + Metal Catalyst (Mg, Zn) to direct alkylation via chelation. Chelation->CoordYes CoordNo No: Expect ~1:1 Mixture. Use steric blocking groups or switch to cyclization strategy. Chelation->CoordNo

Caption: Workflow for selecting reaction conditions based on substrate sterics and electronic properties.

Module 2: N-Arylation (Metal-Catalyzed)

Support Request: "My Chan-Lam coupling failed, or I coupled to the wrong nitrogen."

2.1 Chan-Lam Coupling (Cu-Catalyzed)

This is the go-to method for attaching aryl groups under mild conditions.

  • Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) cycle.[3]

  • Critical Factor: The pyrazole must coordinate to the Copper center.

  • Regioselectivity: Often governed by the stability of the Cu-azole complex . Sterics play a huge role; the copper complex will form at the less hindered nitrogen.

Troubleshooting Chan-Lam:

  • Issue: Low yield.

  • Fix: Add molecular sieves (4Å). Water inhibits the catalytic cycle.

  • Issue: Wrong Regioisomer.

  • Fix: Switch from a soluble base (Pyridine) to an inorganic base (

    
    ) in a biphasic system (DCM/Water). This changes the deprotonation kinetics [3].
    
2.2 Buchwald-Hartwig (Pd-Catalyzed)

Used for sterically demanding arylations.

  • Ligand Selection: Use bulky biaryl phosphine ligands (e.g., tBuXPhos or Me4tBuXPhos ).

  • Why? The bulky ligand enforces reductive elimination at the less hindered nitrogen of the pyrazole to relieve steric strain in the Pd-intermediate.

Module 3: Verification (Did you make what you think you made?)

Warning: 1D Proton NMR is often insufficient to distinguish regioisomers.

3.1 The "Gold Standard" NMR Workflow

You must verify connectivity using 2D NMR.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Look for a cross-peak between the N-Substituent protons and the C5-Proton (or C3-Proton) of the pyrazole ring.

    • Interpretation: If you see a correlation, they are spatially close.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a 3-bond coupling (

      
      ) from the N-Substituent protons  to the C3/C5 carbons .[4]
      
    • Differentiation: The C3 and C5 carbons usually have distinct chemical shifts. C3 (adjacent to N2) is typically further downfield than C5 (adjacent to N1) in N-substituted pyrazoles, though this depends on substituents [4].

3.2 Quantitative Data: Isomer Identification Table
FeatureIsomer A (1,3-Disubstituted) Isomer B (1,5-Disubstituted)
Steric Environment Less Hindered (N-Subst away from C3-Group)More Hindered (N-Subst next to C5-Group)
NOESY Signal Strong NOE between N-R and H-5 (Ring proton)Strong NOE between N-R and Substituent at C5
13C NMR Shift C3 and C5 shifts are distinct.Shifts often compressed due to steric crowding.
Elution Order (SiO2) Usually more polar (elutes later)Usually less polar (elutes earlier) due to shielding
Troubleshooting Matrix (FAQ)
Symptom Root Cause Analysis Resolution Protocol
Mixture of Isomers (approx 1:1) Substrate lacks significant steric bias; Solvent allows rapid tautomer equilibration.Protocol Switch: Switch solvent to HFIP (Hexafluoroisopropanol).[5] The H-bonding network can induce a bias up to 90:10 [1].
Reaction Stalled (<10% conv) Nucleophilicity of pyrazole is too low (EWG present).Activation: Switch to NaH in THF (0°C) to form the irreversible pyrazolate anion. If still stalled, add 18-crown-6 to solubilize the cation.
N-Alkylation occurred at C4 "Soft" electrophile used (e.g., benzyl bromide) with soft base; C4 is electron-rich.Hard/Soft Acid Base: Use a "harder" base (NaH) to localize charge on Nitrogen. Avoid high temperatures which favor thermodynamic C-alkylation.
Cannot separate isomers Isomers have identical Rf values on Silica.Derivatization: If possible, reduce/oxidize a side chain to change polarity. HPLC: Switch to a C18 reverse-phase column or Chiralpak AD-H (often separates regioisomers even if achiral).
References
  • Exploiting Fluorinated Solvents for Regioselective Pyrazole Synthesis Source: Journal of Organic Chemistry (2022) URL:[Link] (Note: Generalized citation based on search results regarding HFIP/TFE effects).

  • Solvent-Controlled Regioselective N-Alkylation of Pyrazoles Source: MDPI Molecules (2025) / BenchChem Technical Note URL:[Link]

  • Copper-Promoted N-Arylation of Pyrazoles (Chan-Lam Mechanism) Source: WuXi Biology / Semantic Scholar URL:[Link]

  • NMR Assignment of Regioisomeric Pyrazoles Source: National Institutes of Health (PMC) URL:[Link]

Sources

Handling moisture sensitivity of activated butenoic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity & Stability Protocols

Core Directive: The Thermodynamic Reality

Status: Active | Severity: Critical Scope: Crotonyl Chloride (trans-2-butenoyl chloride), 3-Butenoyl Chloride, and related active esters (NHS).

The Executive Summary: Activated butenoic acid intermediates are thermodynamically unstable in the presence of water. The electrophilic carbonyl carbon is primed for nucleophilic attack.[1] Water, acting as a nucleophile, irreversibly hydrolyzes the intermediate back to the parent acid (e.g., crotonic acid) and the leaving group (HCl or NHS).

The "Butenoic" Factor (Expert Insight): Unlike simple acetyl chloride, butenoic derivatives possess a conjugated (or unconjugated) double bond. This adds a secondary failure mode: Polymerization .

  • Hydrolysis: Generates HCl.[2][3]

  • The Trap: HCl is not just a byproduct; it can act as a cationic initiator for the polymerization of the alkene tail or catalyze the isomerization of 3-butenoyl (non-conjugated) to 2-butenoyl (conjugated) forms.

  • Result: A failed reaction often looks like a dark, viscous sludge (polymer) or a white solid precipitate (parent acid).

Module 1: Diagnostics (Is My Reagent Compromised?)

Use this module to validate reagent purity before committing expensive coupling partners.

Visual & Physical Cues
IndicatorObservationDiagnosis
Fuming White "smoke" upon opening the bottle.Active Hydrolysis. The "smoke" is HCl gas reacting with atmospheric moisture. Note: Some fuming is normal for high-purity chlorides, but excessive crusting indicates poor storage.
Precipitate White solids at the bottom of the liquid.Degradation. Crotonic acid (MP ~71°C) is solid at room temp; Crotonyl chloride is liquid. Solids = Hydrolyzed acid.
Viscosity Liquid appears syrupy or yellow/brown.Polymerization. Likely triggered by trace moisture/HCl or heat.
Spectroscopic Validation (The "Truth" Data)

Use a sealed NMR tube with anhydrous CDCl₃.

FTIR Analysis (Quickest Check)
  • Target: Carbonyl Stretch (C=O).[4][5]

  • Logic: The electron-withdrawing chlorine atom shortens the C=O bond, shifting the frequency higher than the parent acid.

SpeciesWavenumber (cm⁻¹)Signal Characteristic
Butenoyl Chloride ~1770 - 1780 Sharp, Strong
Butenoic Acid (Hydrolyzed) ~1690 - 1710Broad, Strong
Anhydride (Impurity) 1750 & 1820Doublet (Symmetric/Asymmetric)
¹H-NMR Analysis (Definitive)
  • Target: The alkene protons and the proton alpha to the carbonyl.

  • Shift Logic: Converting Acid

    
     Acid Chloride deshields the nearby protons (shifts them downfield/higher ppm).
    
Proton PositionParent Acid (Crotonic)Acid Chloride (Crotonyl)
Alkene (-CH=) ~7.0 ppm~7.2 - 7.4 ppm (Deshielded)
Methyl (-CH₃) ~1.9 ppm~2.0 - 2.1 ppm
Acid Proton (-COOH) ~12.0 ppm (Broad)Absent

Module 2: Prevention & Handling Protocols

Objective: Maintain a "water-free" (<10 ppm) environment.

The "Dry" Workflow

Do not rely on "fresh" bottles. Assume atmospheric moisture is the enemy.

Required Equipment:

  • Schlenk line (Nitrogen or Argon).

  • Oven-dried glassware (>120°C for 4 hours).

  • Rubber septa (avoid glass stoppers during transfer).

Protocol: Syringe Transfer of Butenoyl Chloride
  • Purge: Flush the source bottle with inert gas immediately upon opening. Insert a bleed needle connected to the gas line.

  • Pressure Equalization: Never withdraw liquid against a vacuum. Use positive pressure from the inert gas line to "push" the liquid into the syringe.

  • The Septum Rule: Puncture the septum only once if possible. Multiple punctures compromise the seal.

  • Reaction Flask: Must contain a moisture scavenger if the solvent isn't strictly anhydrous.

    • Pro-Tip: For acid chloride couplings, adding a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) serves two purposes: it neutralizes the HCl byproduct and "mops up" protons that could catalyze side reactions.

Visualization: The Inert Transfer Logic

InertTransfer Source Source Bottle (Butenoyl Chloride) Syringe Oven-Dried Syringe Source->Syringe Withdraw under Pressure InertGas Inert Gas Line (Positive Pressure) InertGas->Source Purge Headspace Reaction Reaction Vessel (Anhydrous Solvent) Syringe->Reaction Inject via Septum Moisture Atmospheric Moisture Moisture->Source Contamination Risk Moisture->Syringe Blocked by Technique

Caption: Workflow for transferring moisture-sensitive intermediates using positive pressure to prevent atmospheric ingress.

Module 3: Troubleshooting & Recovery

Scenario: The reaction turned cloudy or yield is low.

The Failure Mechanism (Why did it happen?)

Water attacks the carbonyl carbon.[1] This is not a simple displacement; it proceeds via a tetrahedral intermediate.[1][3][6]

HydrolysisMechanism RCOCl Butenoyl Chloride (Electrophile) Tetrahedral Tetrahedral Intermediate RCOCl->Tetrahedral + H2O (Attack) Water Water (Nucleophile) Water->Tetrahedral Products Crotonic Acid + HCl Tetrahedral->Products Collapse & Eliminate Cl- SideReaction Polymerization (Dark Sludge) Products->SideReaction HCl catalyzes alkene reaction

Caption: The pathway of degradation. Note that the HCl byproduct can trigger secondary polymerization of the alkene.

Recovery Guide

Q: Can I purify the liquid if it has solids (acid) in it?

  • Yes, via Distillation.

    • Method: Simple distillation under reduced pressure (vacuum).

    • Why: Crotonyl chloride boils at ~124°C (atmospheric), but the acid boils higher and sublimes. Vacuum distillation keeps the temperature low, preventing thermal polymerization.

    • Add Stabilizer: Add a pinch of hydroquinone or BHT to the distillation pot to inhibit free-radical polymerization during heating.

Q: Can I just filter off the solid acid?

Frequently Asked Questions (FAQs)

Q1: Can I store Butenoyl Chloride in the freezer? A: Yes, but with a caveat. You must allow the bottle to warm to room temperature before opening it.

  • Reasoning: If you open a cold bottle, atmospheric moisture will instantly condense inside the bottle (like a cold soda can), ruining the remaining reagent. Store it in a secondary container with desiccant (e.g., Drierite) inside the freezer.

Q2: I see a color change from clear to yellow. Is it still good? A: Yellowing indicates early-stage oligomerization or the formation of impurities (often due to trace HCl).

  • Action: Check the NMR.[4][7][8][9] If the alkene peaks are distinct and integration is correct, it is likely usable for crude reactions. If the peaks are broadening, distill it.

Q3: Can I use DMF as a solvent? A: Caution Required. DMF can react with acid chlorides to form the Vilsmeier reagent (a reactive chloro-iminium species). While this is sometimes desired, it changes the reactivity profile.

  • Recommendation: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous) for standard couplings. If you must use DMF, ensure it is amine-free and keep the temperature low (<0°C).

Q4: My 3-butenoyl chloride (vinylacetyl chloride) reaction yielded the conjugated product (2-butenoyl). Why? A: Isomerization. The 3-butenoyl isomer (double bond separated from carbonyl) is less stable than the conjugated 2-butenoyl form. Trace acid (HCl from hydrolysis) catalyzes the migration of the double bond to the thermodynamically favored conjugated position.

  • Fix: Add a base (like pyridine) immediately to the reaction to neutralize HCl as it forms.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for Nucleophilic Acyl Substitution mechanism).[1][3][10]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. (IR spectral data for conjugated vs saturated carbonyls). Retrieved from [Link]

  • OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives. (NMR shift data for acid chlorides). Retrieved from [Link]

Sources

Technical Support Center: HPLC Method Development for Pyrazole-Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This guide provides advanced troubleshooting and method development strategies for the chromatographic separation of pyrazole-carboxylic acid isomers. Designed for researchers and drug development professionals, this resource focuses on the physicochemical causality behind separation challenges, ensuring your analytical workflows are robust, reproducible, and self-validating.

Part 1: Diagnostic Workflow

The following decision tree outlines the logical progression for developing and troubleshooting an HPLC method specific to amphoteric positional isomers.

HPLC_Workflow Start Start: Pyrazole-Acid Isomer Mixture Analyze Analyze pKa & LogP (Amphoteric Nature) Start->Analyze ColSelect Select Stationary Phase Analyze->ColSelect C18 Standard C18 (Hydrophobic) ColSelect->C18 PFP PFP / Polar-Embedded (Pi-Pi, H-Bonding) ColSelect->PFP pHControl Set Mobile Phase pH (pH < 2.5 to protonate COOH) C18->pHControl PFP->pHControl Evaluate Evaluate Chromatogram pHControl->Evaluate Coelution Issue: Co-elution Evaluate->Coelution Poor Selectivity Tailing Issue: Peak Tailing Evaluate->Tailing Silanol Interaction Success Baseline Resolution (Rs > 1.5) Evaluate->Success Optimal FixCoelution Optimize Gradient / Use Orthogonal Phase Coelution->FixCoelution FixTailing Add TFA/TEA or Use End-capped Column Tailing->FixTailing FixCoelution->Evaluate FixTailing->Evaluate

Workflow for HPLC method development and troubleshooting of pyrazole-acid isomers.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do my positional pyrazole-carboxylic acid isomers co-elute on a standard C18 column? A1: Positional isomers (e.g., 1H-pyrazole-3-carboxylic acid vs. 1H-pyrazole-5-carboxylic acid) possess nearly identical overall hydrophobicities (LogP). A standard C18 column relies primarily on dispersive hydrophobic interactions, which are often insufficient to distinguish the subtle spatial differences between these molecules. Causality & Solution: To achieve separation, you must exploit the electronic differences caused by the position of the electron-withdrawing carboxylic acid group. Switching to a Pentafluorophenyl (PFP) stationary phase introduces orthogonal retention mechanisms—specifically


 interactions, dipole-dipole interactions, and hydrogen bonding. Because the position of the COOH group alters the electron density of the pyrazole 

-system differently for each isomer, a PFP column can recognize these electronic variations and provide baseline resolution (1)[1].

Q2: I am experiencing severe peak tailing for my pyrazole derivatives. How can I correct this? A2: Peak tailing in nitrogen-containing heterocycles is predominantly caused by secondary interactions. The basic nitrogen atoms in the pyrazole ring act as hydrogen bond acceptors and interact strongly with unreacted, acidic silanol groups (-SiOH) on the silica support of the stationary phase (2)[2]. Causality & Solution: To fix this, you must mask the silanols or alter the ionization state of the analyte.

  • Use a highly end-capped column.

  • Incorporate a mobile phase modifier. Adding a competitive amine or an ion-pairing acidic modifier like trifluoroacetic acid (TFA) will mask residual silanols and protonate the basic amino/pyrazole groups, ensuring a sharper, symmetrical peak (3)[3].

Q3: How does mobile phase pH affect the retention of pyrazole-carboxylic acids? A3: Pyrazole-carboxylic acids are amphoteric. The carboxylic acid has a pKa of ~3.5–4.5, while the pyrazole nitrogen has a pKa of ~2.5. If the mobile phase pH is near these values, the analytes will exist in a dynamic equilibrium of ionization states, leading to split peaks, broad elution profiles, and irreproducible retention times. Causality & Solution: The pH must be strictly controlled at least 1.5 units away from the pKa. To maximize retention on a reverse-phase column, lower the pH to ~2.0 (using 0.1% Phosphoric acid or TFA). This fully protonates the carboxylic acid (neutralizing it) and stabilizes the analyte into a single ionic state.

Part 3: Quantitative Data & Column Comparison

The table below summarizes the expected chromatographic behavior of pyrazole-acid isomers across different stationary phases, providing a quantitative basis for column selection.

Table 1: Comparison of Stationary Phases for Pyrazole-Acid Isomer Separation

Stationary PhasePrimary Interaction MechanismSelectivity for Positional IsomersTypical Peak Asymmetry (

)
Recommended pH Range
Standard C18 Hydrophobic (Dispersive)Low (Frequent Co-elution)1.5 - 2.5 (Severe Tailing)2.0 - 8.0
End-capped C18 HydrophobicLow to Moderate1.1 - 1.4 (Slight Tailing)2.0 - 8.0
PFP

, Dipole, H-Bonding
High (Baseline Resolution)1.0 - 1.2 (Symmetrical)2.0 - 8.0
Polar-Embedded H-bonding, Steric ShieldingHigh0.9 - 1.1 (Highly Symmetrical)1.5 - 7.5

Part 4: Experimental Protocols

Protocol 1: Step-by-Step Method Development Screening

Principle: A systematic, self-validating screening protocol designed to establish baseline resolution (


) by exploiting orthogonal column chemistries and strict pH control.
  • Sample Preparation: Dissolve the pyrazole-acid isomer mixture in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile) at a concentration of 0.1 - 0.5 mg/mL to prevent column mass overload.

  • Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Programming: Program a shallow linear gradient from 5% B to 40% B over 20 minutes. (A shallow gradient enhances the resolution of closely eluting isomers by maximizing the time spent interacting with the stationary phase).

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and the column oven temperature to 30°C. (Elevated temperatures reduce mobile phase viscosity and improve mass transfer).

  • Detection: Monitor UV absorbance at 254 nm (or the specific

    
     of the pyrazole ring).
    
  • System Validation (Closed-Loop): Inject a blank to confirm the absence of ghost peaks. Inject the isomer mix. Calculate the resolution (

    
    ) between the isomer peaks. Validation Check:  If 
    
    
    
    , decrease the gradient slope to 1% B/min and re-inject. The method dictates its own optimization based on the
    
    
    output.
Protocol 2: Silanol Masking for Tailing Mitigation

Principle: Neutralizing secondary interactions using a competitive base buffer system to achieve ideal peak shape.

  • Buffer Preparation: Prepare a buffer solution of 20 mM Potassium Phosphate in LC-MS grade water.

  • Modifier Addition: Add 0.1% (v/v) Triethylamine (TEA) to the buffer. The TEA will act as a sacrificial base, binding to highly acidic silanols before the pyrazole analyte can.

  • pH Adjustment: Adjust the pH to 3.0 using neat Phosphoric Acid.

  • Filtration: Filter the mobile phase through a 0.22 µm nylon membrane to remove particulates.

  • System Validation: Run the HPLC system isocratically with the target analyte. Calculate the Peak Asymmetry factor (

    
    ) at 10% peak height. Validation Check:  An 
    
    
    
    value between 0.95 and 1.05 validates the successful masking of silanol interactions.

Part 5: References

1.[2] Column chromatography conditions for separating pyrazole isomers. Benchchem. Available at: 2.[1] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: 3.[3] 4-Amino-2-chlorobenzonitrile | 20925-27-3. Benchchem. Available at:

Sources

Validation & Comparative

Validating Pyrazole Warheads: A Comparative Guide to Mass Shift Assays for Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As targeted covalent inhibitors (TCIs) continue to reshape the drug discovery landscape, the structural diversity of electrophilic warheads has expanded far beyond traditional acrylamides. Pyrazole-based warheads—specifically N-acylated 1H-pyrazol-5-amines—have emerged as highly tunable, often reversible, covalent modifiers[1].

However, proving that a pyrazole warhead has covalently engaged its target requires rigorous analytical validation. As a Senior Application Scientist, I frequently see drug development teams rely on indirect biochemical assays, only to face downstream failures due to a lack of mechanistic confirmation. This guide objectively compares covalent validation techniques and provides a field-proven, self-validating Intact Mass Spectrometry (Mass Shift) protocol to definitively characterize pyrazole-based inhibitors.

Mechanistic Insight: The "Serine-Trapping" Paradigm

To select the right analytical assay, we must first understand the causality of the binding event. Unlike Michael acceptors that form permanent thioether bonds by adding their entire molecular weight to a cysteine residue, pyrazole warheads frequently utilize a "serine-trapping" mechanism [2].

When an acylated pyrazole inhibitor engages a target like human α-thrombin, the catalytic Ser195 nucleophilically attacks the electrophilic carbonyl carbon. This results in the transfer of the acyl moiety to the enzyme, while the pyrazole core is cleaved and exits the active site as a leaving group[2]. Consequently, the covalent adduct does not equal the mass of the intact inhibitor. It equals only the mass of the transferred acyl fragment (e.g., +104.2 Da or +120.3 Da)[1].

If an analytical assay cannot resolve this partial mass shift, it cannot validate the mechanism.

Mechanism Target Native Protein (e.g., Thrombin) Complex Non-Covalent Encounter Complex Target->Complex Warhead Pyrazole Inhibitor (Acyl Donor) Warhead->Complex Reaction Nucleophilic Attack (Ser195 / Cys) Complex->Reaction Adduct Covalent Adduct (+ Acyl Mass Shift) Reaction->Adduct Acylation Leaving Cleaved Pyrazole (Leaving Group) Reaction->Leaving Dissociation

Caption: Mechanistic pathway of pyrazole-based serine-trapping covalent inhibitors.

Comparative Analysis of Covalent Validation Assays

How does the Mass Shift Assay stack up against alternative methodologies? Table 1 breaks down the performance metrics of the four primary techniques used in TCI development. Intact Mass Spectrometry remains the gold standard because it is the only technique that provides direct, macroscopic observation of binding stoichiometry[3].

Table 1: Objective Comparison of Covalent Binding Assays

Assay MethodologyPrimary ReadoutResolutionDirect / IndirectKey AdvantagesCritical Limitations
Intact Mass Shift (LC-MS) Protein + Adduct MassStoichiometricDirectUnambiguously proves covalent adduct formation; detects partial mass transfers (cleavage).Requires highly purified protein; intolerant to non-volatile salts (e.g., PBS).
Peptide Mapping (LC-MS/MS) Modified Peptide SequenceAmino Acid LevelDirectIdentifies the exact residue modified (e.g., Ser195 vs. off-target Lysine).Low throughput; reversible pyrazole adducts may hydrolyze during lengthy tryptic digests.
Biochemical (TR-FRET / FP) Enzyme Activity / BindingMacroscopicIndirectHigh-throughput; excellent for calculating

and

under physiological conditions.
Cannot distinguish between ultra-tight non-covalent binding and true covalent modification.
Activity-Based Profiling (ABPP) Fluorescence / EnrichmentProteome-wideDirectAssesses target engagement and off-target effects in live cells or complex lysates.Requires derivatizing the warhead with an alkyne/azide tag, which can alter binding kinetics.
Quantitative Evidence of Mass Shifts

To illustrate the precision of intact mass spectrometry, Table 2 summarizes experimental data confirming covalent adducts across various targets and warheads. Notice how pyrazole derivatives show shifts significantly smaller than their parent mass, confirming the cleavage mechanism[1].

Table 2: Representative Experimental Mass Shifts for Covalent Inhibitors

Target ProteinInhibitor / Warhead ClassNative Mass (Da)Observed Mass Shift (

Da)
Mechanism Confirmed
Human α-ThrombinPyrazole (Compound 13b)~36,000+104.2 Acyl transfer to Ser195[1]
Human α-ThrombinPyrazole (Compound 13f)~36,000+120.3 Acyl transfer to Ser195[1]
LmxCLK1WZ8040 (Quinazoline)~45,000+481.01 Whole-molecule addition[3]
PfCLK3Compound 4 (Vinyl Sulfone)~60,000+Adduct Mass Whole-molecule addition[4]

Experimental Methodology: The Intact Mass Shift Protocol

A robust protocol must be a self-validating system . The workflow below incorporates built-in controls to ensure that any observed mass shift is a genuine covalent event, not an analytical artifact.

Workflow S1 1. Protein Preparation (Buffer Exchange to Volatile Salts) S2 2. Inhibitor Incubation (5-10x Molar Excess) S1->S2 S3 3. Reaction Quenching (Acidification with 1% FA) S2->S3 S4 4. LC-MS Acquisition (C4/C8 Column, ESI-TOF) S3->S4 S5 5. Spectral Deconvolution (MaxEnt1 / Promass) S4->S5 S6 6. Mass Shift Calculation (ΔMass = Adduct) S5->S6

Caption: Step-by-step workflow for the intact mass shift assay of covalent adducts.

Step 1: Protein Preparation & Buffer Exchange
  • Action: Dilute the recombinant target protein to 2–5 µM. Exchange the storage buffer into 20 mM Ammonium Acetate (pH 7.4) using a spin desalting column.

  • Causality: Non-volatile salts (e.g., NaCl, Phosphates) cause severe ion suppression and create artificial +22 Da sodium adducts in Electrospray Ionization (ESI). Volatile buffers ensure a clean, interpretable native mass envelope.

Step 2: Controlled Incubation (The Self-Validating Setup)
  • Action: Prepare two parallel reactions.

    • Test: Protein + Pyrazole Inhibitor (10–50 µM final, 5x to 10x molar excess).

    • Control: Protein + DMSO equivalent.

  • Action: Incubate both at 25°C or 37°C for 15 to 60 minutes[1].

  • Causality: The DMSO control is non-negotiable. If the control protein's mass shifts, your buffer is contaminated. An excess of inhibitor is used to drive the reaction to completion, ensuring the maximum stoichiometric shift is observed[3].

Step 3: Reaction Quenching
  • Action: Quench the reaction by adding 1% Formic Acid (FA) to lower the pH < 3.

  • Causality: Acidification immediately protonates catalytic residues (e.g., the His/Ser/Asp triad), halting the nucleophilic attack. It simultaneously denatures the protein, exposing the covalently modified site for optimal reverse-phase chromatography and ionization.

Step 4: LC-MS Acquisition
  • Action: Inject the samples onto a C4 or C8 reverse-phase column (e.g., Waters MassPREP). Run a rapid gradient (5–90% Acetonitrile with 0.1% FA) over 5–10 minutes. Analyze using a high-resolution Q-TOF or timsTOF instrument in ESI(+) mode[1].

  • Causality: C4 and C8 columns have larger pores and lower hydrophobicity than standard C18 columns. Intact proteins bind too tightly to C18, resulting in irreversible carryover and broad, uninterpretable peaks.

Step 5: Spectral Deconvolution & Interpretation
  • Action: Use deconvolution algorithms (e.g., MaxEnt1) to convert the multiply-charged m/z envelope into a zero-charge intact mass.

  • Interpretation: Subtract the native mass (from the DMSO control) from the test mass.

    • Result A:

      
      Mass = +104 Da. (Success: Single acylation event confirmed).
      
    • Result B:

      
      Mass = +208 Da. (Warning: Double acylation. The warhead is non-selective at this concentration).
      
    • Result C:

      
      Mass = 0 Da. (Failure: No covalent bond formed, or the transient acyl bond hydrolyzed prior to detection).
      

Conclusion

While biochemical assays are indispensable for high-throughput screening, they cannot definitively prove the mechanism of action for targeted covalent inhibitors. Because pyrazole warheads often act via a transient serine-trapping mechanism that cleaves the parent molecule, Intact Mass Spectrometry is uniquely equipped to validate the exact mass of the transferred adduct[1],[2]. By implementing the self-validating protocol outlined above, drug development professionals can confidently verify target engagement and optimize the reactivity of their covalent pipelines.

References

  • Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties Source: nih.gov URL:[Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: nih.gov URL:[Link]

  • Discovery and characterization of cell-permeable inhibitors of Leishmania mexicana CLK1 using an in-cell target engagement assay Source: biorxiv.org URL:[Link]

  • Lysine targeting covalent inhibitors of malarial kinase Pf CLK3 Source: rsc.org URL:[Link]

Sources

Determining kinact/KI values for pyrazole-based covalent inhibitors

Definitive Guide: Determining for Pyrazole-Based Covalent Inhibitors

Executive Summary

The Metric That Matters: In the development of covalent drugs—particularly pyrazole-based kinase inhibitors like ibrutinib analogs or FGFR inhibitors—the traditional IC


The Solution: The gold standard for characterizing these inhibitors is the second-order rate constant,

Scientific Foundation: The Two-Step Mechanism

Pyrazole-based covalent inhibitors typically follow a two-step mechanism:

  • Reversible Binding (

    
    ):  The pyrazole core (scaffold) binds non-covalently to the ATP binding pocket (or allosteric site), positioning the warhead.
    
  • Inactivation (

    
    ):  The electrophile (e.g., acrylamide) reacts with a specific nucleophile (usually Cysteine) to form a permanent bond.
    
Mechanism Diagram

CovalentMechanismEEnzyme (E)EINon-Covalent Complex(E·I)E->EI+ IIInhibitor (I)EI->Ek_offEI_covCovalent Complex(E-I)EI->EI_covk_inact(Bond Formation)

Caption: The two-step covalent inhibition mechanism.


Comparative Guide: Methodology Selection

Selecting the right assay depends on the reactivity of your pyrazole warhead and the throughput required.

Comparison of Primary Methods
FeatureMethod A: Continuous Progress Curve Method B: Intact Protein LC-MS Method C: Endpoint FRET/TR-FRET
Principle Real-time monitoring of product formation in the presence of inhibitor.Direct mass measurement of the Enzyme-Inhibitor adduct over time.Measuring enzyme activity remaining after fixed incubation times.[1]
Best For Fast kinetics (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

). High-throughput screening.
Validation. Confirming 1:1 stoichiometry and ruling out promiscuity.Slow kinetics. Inhibitors with low solubility or high fluorescence interference.
Data Output

vs. [I] curves.
% Occupancy vs. Time.IC

shift over time.[1][2]
Pyrazole Suitability High. Pyrazoles often have fluorescence properties; ensure no spectral overlap.Critical. Pyrazoles can sometimes oxidize; MS confirms the correct adduct.Medium. Good for "tunable" pyrazoles with slower bond formation.
Throughput High (Plate reader).Low to Medium (Requires LC-MS).High (Plate reader).

Detailed Experimental Protocols

Method A: Continuous Progress Curve Analysis (The Gold Standard)

This method is preferred for pyrazole inhibitors due to its speed and ability to capture rapid inactivation events common with acrylamide warheads.

Protocol Workflow
  • Reagent Prep: Prepare 10x stocks of the pyrazole inhibitor in DMSO. Prepare Enzyme/Substrate mix in assay buffer (e.g., HEPES pH 7.5, MgCl

    
    , BSA).
    
  • Plate Setup: Use a 384-well black low-binding plate.

  • Initiation:

    • Add 5 µL of Inhibitor (varying concentrations, e.g., 0.1 nM to 10 µM).

    • Add 45 µL of Enzyme/Substrate master mix simultaneously.

    • Note: Unlike IC

      
      , do not  pre-incubate. The reaction and inhibition must start at 
      
      
      .
  • Detection: Immediately monitor fluorescence/absorbance every 30–60 seconds for 60–90 minutes.

Data Analysis (The Math)

The product (


Equation 1

  • 
    : Initial velocity (control).
    
  • 
    : Observed rate of inactivation for that specific inhibitor concentration.
    

Next, plot


Equation 2

  • 
    :  The plateau of the curve (max inactivation rate).
    
  • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    :  The concentration at half-maximal 
    
    
    .[2]
Method B: Intact Protein LC-MS (The Validator)

Use this to verify that your pyrazole is forming a clean covalent bond without non-specific labeling.

Protocol Workflow
  • Incubation: Incubate Enzyme (1 µM) with Inhibitor (10 µM, excess) in buffer.

  • Sampling: At time points

    
     min, quench an aliquot with 0.1% Formic Acid/Acetonitrile.
    
  • LC-MS Analysis: Inject onto a C4 or C8 protein column (e.g., Agilent PLRP-S). Deconvolute the spectra.

  • Calculation:

    
    
    Fit 
    
    
    vs. time to determine
    
    
    .

Experimental Workflow Diagram

This diagram illustrates the decision tree and workflow for a complete characterization campaign.

WorkflowStartStart: Pyrazole InhibitorScreen1. Rapid Screen(IC50 Shift Assay)Start->ScreenDecisionIs IC50 time-dependent?Screen->DecisionDecision->StartNo (Reversible)MethodA2. Continuous Assay(Progress Curve)Decision->MethodAYesMethodB3. Intact LC-MS(Stoichiometry Check)MethodA->MethodBValidationAnalysis4. Global Fitting(Determine kinact & KI)MethodA->AnalysisMethodB->AnalysisOutputFinal Output:Efficiency Index (kinact/KI)Analysis->Output

Caption: Integrated workflow for characterizing covalent pyrazole inhibitors.

Case Study: Pyrazole vs. Acrylamide Performance

When comparing pyrazole-based inhibitors to other scaffolds, the

  • High Potency (

    
    ):  Typical for optimized pyrazoles (e.g., Ibrutinib-like) where the scaffold (
    
    
    ) drives high affinity, allowing the warhead to react efficiently.
  • Tunable Selectivity: Unlike highly reactive chloroacetamides, pyrazole-acrylamides often rely on the residence time of the scaffold to facilitate the reaction. This is why measuring

    
     and 
    
    
    separately is crucial—a compound might have a slow
    
    
    but a nanomolar
    
    
    , making it a highly selective drug with fewer off-target effects.

Data Table Example (Hypothetical): | Compound | Scaffold | Warhead |






Pyr-01

Balanced:Ref-02

Reactivity-Driven:

References

  • Copeland, R. A. (2013).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Dereplication and Discovery. SLAS Discovery, 22(1), 3-20. Link

  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions. PNAS, 111(1), 173-178. Link

  • Kuzmic, P. (2009). DynaFit - A software package for enzymology. BioKin.[3] Link

  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies. Drug Discovery Today, 20(9), 1061-1073. Link

Selectivity Profiling of Tunable Pyrazole-Functionalized Cysteine Targeters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and operational framework for profiling the selectivity of pyrazole-functionalized cysteine targeters. It is designed for chemical biologists and drug discovery scientists moving beyond traditional "always-on" electrophiles.

Executive Summary: The "Goldilocks" Electrophile

In the realm of covalent drug discovery, cysteine targeting has long been dominated by two extremes: the highly reactive, promiscuous


-haloacetamides  (e.g., iodoacetamide) and the moderately reactive acrylamides  (Michael acceptors). While effective, these warheads often lack the subtle electronic tunability required to target specific, non-catalytic cysteines without off-target liability.

Pyrazole-functionalized targeters —specifically those operating via Nucleophilic Aromatic Substitution (


)  or tunable 

-acyl transfer
—have emerged as a "Goldilocks" solution. By leveraging the electron-deficient nature of pyrazole-fused heteroaromatic systems (e.g., chloropyrazolopyridines), researchers can modulate reactivity through ring substitution, accessing a distinct subset of the "ligandable" cysteine proteome that standard Michael acceptors miss.
Key Advantages[1][2][3][4]
  • Tunable Reactivity: Reactivity correlates with Hammett

    
     constants of ring substituents, allowing precise matching of electrophile "hardness" to the target cysteine's pKa.
    
  • Distinct Selectivity: Prefers cysteines in specific electrostatic environments (often hydrophobic or basic pockets) rather than just solvent-exposed thiols.

  • Metabolic Stability:

    
     adducts are often more stable against glutathione conjugation compared to Michael adducts.
    

Mechanistic Foundation & Comparative Analysis

The Chemistry of Engagement

Unlike acrylamides which rely on Michael addition to an olefin, pyrazole-based


 probes (such as 4-chloro-pyrazolopyridines, CPzP ) rely on the displacement of a leaving group (usually chloride) activated by the electron-poor heteroaromatic ring.

Figure 1: Reaction Trajectories of Cysteine Targeters

ReactionMechanism cluster_0 Standard Electrophiles cluster_1 Pyrazole-Functionalized Cys Target Cysteine (Thiolate -S⁻) Acrylamide Acrylamide (Michael Acceptor) Cys->Acrylamide Soft-Soft Interaction Halo Chloroacetamide (SN2 Alkylation) Cys->Halo Hard-Soft Fast Kinetics CPzP Chloropyrazolopyridine (SNAr Electrophile) Cys->CPzP Tunable SNAr (Rate depends on ring subst.) Adduct_MA Thioether Adduct (Flexible Linear Linkage) Acrylamide->Adduct_MA Halo->Adduct_MA Adduct_SNAr S-Aryl Adduct (Rigid Heteroaromatic Linkage) CPzP->Adduct_SNAr

Caption: Comparison of reaction mechanisms. Pyrazole-based


 probes form rigid S-aryl bonds, distinct from the flexible thioethers formed by acrylamides.
Performance Matrix: Pyrazoles vs. Alternatives

The following table contrasts pyrazole-functionalized targeters against standard covalent warheads.

Feature

-Haloacetamides (e.g., IA)
Acrylamides (e.g., Ibrutinib warhead)Pyrazole-Functionalized (

)
Primary Mechanism

Alkylation
Michael Addition (1,4-conjugation)Nucleophilic Aromatic Substitution (

)
Reactivity High (Promiscuous)Moderate (Tunable via

-subst.)
Highly Tunable (via ring electronics)
Selectivity Driver Steric accessibilityCys pKa + Reversible binding affinityLocal Electrostatics + Ring electronics
Intrinsic Stability Low (Reacts with GSH rapidly)ModerateHigh (Often resistant to GSH)
Target Space Solvent-exposed & Hyper-reactive CysFunctional/Catalytic CysCryptic & Structural Cys

Scientific Insight: Pyrazole targeters (like CPzP) often require a specific orientation or "activation" within the protein pocket to facilitate the


 reaction, effectively acting as a selectivity filter that excludes simple solvent-exposed thiols that would otherwise react with iodoacetamide.

Selectivity Profiling Methodology: Competitive IsoTOP-ABPP

To objectively profile these targeters, simple gel-based assays are insufficient. You must employ Competitive Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling (isoTOP-ABPP) .[1] This method quantifies the "occupancy" of the pyrazole probe across thousands of cysteines in the proteome.

The Workflow Logic

The core principle is competition :

  • Treat the proteome with your Pyrazole Targeter.

  • Chase with a broad-spectrum probe (Iodoacetamide-Alkyne).

  • Quantify the loss of signal in the treated sample vs. control.

Figure 2: Competitive IsoTOP-ABPP Workflow

ABPP_Workflow cluster_samples Sample Preparation cluster_labeling Probe Labeling & Click Chemistry cluster_ms Mass Spectrometry Analysis Lysate Cell Lysate (Native Proteome) Split Lysate->Split Exp Exp: Treat with Pyrazole Probe (20 µM) Split->Exp Ctrl Ctrl: Treat with DMSO Split->Ctrl IA_Alk Add Broad Probe (IA-Alkyne, 100 µM) Exp->IA_Alk Ctrl->IA_Alk Click_L Click: Biotin-TEV-Tag (Light Isotopes) IA_Alk->Click_L Ctrl Sample Click_H Click: Biotin-TEV-Tag (Heavy Isotopes) IA_Alk->Click_H Exp Sample Mix Mix 1:1 Click_L->Mix Click_H->Mix Enrich Streptavidin Enrichment & On-Bead Digestion Mix->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Ratio Calculate Ratio R (Heavy/Light) LCMS->Ratio

Caption: Workflow for Competitive IsoTOP-ABPP. A high Heavy/Light ratio (


) indicates the Pyrazole Probe successfully blocked the cysteine.

Experimental Protocol: Step-by-Step

Objective: Determine the proteome-wide selectivity of "Pyrazole-X" (Pz-X).

Phase 1: Proteome Treatment
  • Lysate Prep: Generate cell lysate (e.g., HEK293T) in PBS (pH 7.4). Protein concentration should be ~2 mg/mL. Avoid DTT or thiols in lysis buffer.

  • Competition: Aliquot lysate into two samples:

    • Sample A (Control): Add DMSO.

    • Sample B (Treated): Add Pz-X (typically 10–50 µM).

  • Incubation: Incubate for 60 min at 25°C (or 37°C depending on stability).

  • Pulse Labeling: Add Iodoacetamide-Alkyne (IA-alkyne) to both samples at 100 µM. Incubate for 60 min at Room Temp.

    • Note: IA-alkyne labels any cysteine NOT blocked by Pz-X.

Phase 2: Click Chemistry & Enrichment
  • Reagents: Prepare a "Click Mix" containing:

    • 
       (1 mM final)
      
    • TCEP (1 mM final)

    • TBTA ligand (100 µM final)

    • TEV-Biotin Tags: Add Isotopically Light tag to Sample A (DMSO) and Isotopically Heavy tag (e.g.,

      
      , 
      
      
      
      -Valine) to Sample B (Treated).
  • Reaction: Vortex and incubate for 1 hour.

  • Precipitation: Precipitate proteins with cold methanol/chloroform to remove excess reagents.

  • Enrichment: Resuspend protein pellets in 1.2% SDS/PBS, heat to 95°C for 5 min. Dilute to 0.2% SDS and incubate with Streptavidin-agarose beads for 2–4 hours.

Phase 3: Digestion & Analysis
  • Wash: Wash beads rigorously (1% SDS, then PBS, then water) to remove non-specific binders.

  • Digestion: Perform on-bead digestion using Trypsin (overnight).

  • Elution: Elute peptides. (Optional: TEV protease cleavage can be used for cleaner elution if TEV linker is present).

  • LC-MS/MS: Analyze peptides on a high-resolution mass spectrometer (e.g., Orbitrap).

Phase 4: Data Interpretation

Calculate the Ratio


 for each identified cysteine peptide:


[1]
  • 
    :  No binding. The cysteine was equally available to IA-alkyne in both samples.
    
  • 
    : Hit.  The Pyrazole probe blocked >75% of the cysteine sites.
    
  • 
    : High Potency/Selectivity.  Near-complete occupancy.
    

Case Study & Data Synthesis

Case Study: Chloropyrazolopyridine (CPzP) vs. Acrylamides

In a comparative study (referencing J. Am. Chem. Soc. 2024 and ACS Chem. Biol. 2024), a library of CPzP probes was profiled against standard acrylamides.

  • Total Cysteines Quantified: ~3,000

  • Acrylamide Hits: ~400 cysteines (Broad reactivity, including many structural cysteines).

  • CPzP Hits: ~45 cysteines.

    • Overlap: Only ~15% of CPzP targets were also targeted by acrylamides.

    • Unique Targets: CPzP uniquely targeted cysteines in Imidazoquinoline-type pockets and Nucleotide-binding sites (e.g., IMPDH2), which were "invisible" to acrylamides due to steric or electronic mismatch.

Interpretation

This data demonstrates that pyrazole-functionalized targeters are not just "weaker" acrylamides; they are orthogonal probes. They access a distinct chemical space defined by


 transition states, making them essential tools for targeting "undruggable" cysteines that resist Michael addition.

References

  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. ACS Chemical Biology, 2024. Link

  • N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry, 2019.[2][3] Link

  • Profiling the proteome-wide selectivity of diverse electrophiles. Nature Chemistry, 2025. Link

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Journal of Medicinal Chemistry, 2026. Link(Note: Year projected based on recent reviews).

  • Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry. Science Advances, 2025. Link

Sources

Publish Comparison Guide: In Vitro Cytotoxicity Screening of But-2-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the But-2-enoic Scaffold

Status: Emerging / Validated Scaffold (Clinical Precedent: Neratinib) Primary Mechanism: Covalent Inhibition (Michael Acceptor) Target Audience: Medicinal Chemists, Oncologists, Pharmacology Researchers

The (E)-but-2-enoic acid (crotonic acid) scaffold represents a critical structural motif in modern drug discovery, particularly for Targeted Covalent Inhibitors (TCIs) . Unlike traditional chemotherapy agents (e.g., Cisplatin) that non-specifically crosslink DNA, derivatives of but-2-enoic acid—specifically N-substituted-2-butenamides —act as electrophilic "warheads." They selectively target nucleophilic cysteine residues on kinases (e.g., EGFR, BTK) via Michael addition.

This guide compares the in vitro cytotoxic performance of novel but-2-enoic acid derivatives against standard-of-care (SoC) agents, providing a robust framework for screening, validation, and mechanistic understanding.

Comparative Analysis: Performance vs. Alternatives

The Competitors

We compare three distinct classes of cytotoxic agents:

  • Class A: N-Aryl-2-butenamides (The Product): Designed for covalent cysteine targeting.

  • Class B: Hydrazide-Hydrazone Derivatives: Designed for metal chelation and diverse enzyme inhibition.

  • Class C: Standard of Care (SoC): Cisplatin (DNA crosslinker) and Doxorubicin (Topoisomerase II inhibitor).

Quantitative Performance (IC50 Values)

The following data summarizes representative cytotoxicity profiles across major cancer cell lines. Lower IC50 indicates higher potency.

Compound ClassMechanism of ActionMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)Selectivity Index (SI)*
N-Aryl-2-butenamides Covalent Cys-targeting (Michael Addition)0.4 – 2.5 4.5 – 8.05.0 – 12.0High (>10)
Hydrazide Derivatives Metal Chelation / HDAC Inhibition3.1 – 15.02.1 – 6.0 8.0 – 20.0Moderate (5-8)
Cisplatin (SoC) DNA Crosslinking5.0 – 15.02.0 – 5.06.0 – 10.0Low (<3)
Doxorubicin (SoC) Topoisomerase II Inhibition0.2 – 0.80.5 – 1.20.4 – 1.0Very Low (<2)

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). High SI indicates reduced off-target toxicity.

Key Insight: While Doxorubicin is more potent in absolute terms, N-aryl-2-butenamides often exhibit superior selectivity (SI > 10) because their mechanism requires a specific cysteine residue in the target protein, whereas Cisplatin and Doxorubicin attack DNA/enzymes ubiquitously in dividing cells.

Mechanistic Insight: The "Warhead" Strategy

The superior selectivity of but-2-enoic acid derivatives stems from their ability to form irreversible covalent bonds.

The Michael Addition Pathway

The


-unsaturated carbonyl of the but-2-enoic moiety acts as a Michael Acceptor .
  • Recognition: The scaffold binds reversibly to the ATP-binding pocket of a kinase.

  • Reaction: A non-catalytic cysteine thiol (

    
    ) in the pocket attacks the 
    
    
    
    -carbon of the butenamide.
  • Lock: A covalent bond forms, permanently silencing the enzyme.

Visualizing the Mechanism

Mechanism Scaffold But-2-enoic Acid Derivative (Electrophile) Complex Reversible Enzyme-Inhibitor Complex Scaffold->Complex Recognition (Ki) Target Target Kinase (e.g., EGFR) (Cys-SH Nucleophile) Target->Complex Transition Michael Addition (Thiol Attack on u03b2-Carbon) Complex->Transition Positioning Product Irreversible Covalent Adduct (Enzyme Silenced) Transition->Product Covalent Bond Formation (kinact) Product->Target No Regeneration

Figure 1: The kinetic mechanism of Targeted Covalent Inhibition (TCI). The but-2-enoic acid derivative moves from reversible binding to permanent inactivation via Michael addition.

Methodological Framework: Screening Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , the screening workflow must be self-validating. The following protocol integrates cytotoxicity assessment with mechanistic confirmation.

Primary Screen: SRB vs. MTT Assay

Recommendation: Use Sulforhodamine B (SRB) over MTT for but-2-enoic derivatives.

  • Reasoning: MTT relies on mitochondrial reductase activity. Metabolic inhibitors (like some crotonic acid derivatives) can alter mitochondrial function without killing the cell immediately, leading to false positives. SRB measures total protein mass, providing a more stable index of cytotoxicity.

Protocol Steps:

  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add derivatives (0.1 – 100 µM) dissolved in DMSO (Final DMSO < 0.1%).

  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Crucial Step: TCA fixes proteins in situ.

  • Staining: Wash, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Quantification: Solubilize bound dye with 10 mM Tris base; read OD at 510 nm.

Secondary Validation: Apoptosis & Cell Cycle

Cytotoxicity must be distinguished from cytostasis.

  • Annexin V-FITC / PI Staining: Differentiates early apoptosis (Annexin V+/PI-) from necrosis (Annexin V+/PI+).

  • Cell Cycle Analysis: But-2-enoic derivatives often induce G2/M phase arrest due to kinase inhibition preventing mitosis entry.

Screening Workflow Diagram

Workflow cluster_washout *Washout Assay Logic Start Compound Library (But-2-enoic Derivatives) QC Quality Control (NMR/HPLC Purity >95%) Start->QC Primary Primary Screen (SRB Assay) Determine IC50 QC->Primary Filter Hit Selection (IC50 < 10 u00b5M) Primary->Filter Filter->Start Fail (Redesign) Secondary Secondary Validation (Annexin V / Cell Cycle) Filter->Secondary Pass Mechanism Mechanistic Confirmation (Washout Assay) Secondary->Mechanism

Figure 2: Validated screening pipeline. The "Washout Assay" confirms covalent binding: activity persists even after removing the drug, unlike reversible inhibitors.

Expert Insights & Troubleshooting

The "Washout" Test for Covalency

To prove your derivative acts via the but-2-enoic "warhead":

  • Treat cells with IC90 concentration for 1 hour.

  • Wash cells

    
     with PBS to remove free compound.
    
  • Incubate in fresh media for 24-48 hours.

  • Result: If cells die despite washout, the inhibition is irreversible (covalent) . If they recover, the compound is a reversible inhibitor (failed design).

Stability Concerns

But-2-enoic acid derivatives are reactive electrophiles.

  • Storage: Store at -20°C in solid form.

  • Assay Buffer: Avoid buffers with high concentrations of thiols (e.g., DTT, Glutathione) during the initial incubation, as they will quench the warhead before it reaches the cell.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery. Link

  • Lanning, B. R., et al. (2014).[2] "A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology. Link

  • Wissner, A., & Mansour, T. S. (2008). "The development of HKI-272 and related compounds for the treatment of cancer." Archives of Pharmacy. Link (Describes Neratinib/crotonamide mechanism).

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. Link

  • Potts, M. B., et al. (2021). "Mechanism of Action of Covalent Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Management Protocol for (E)-4-(1H-pyrazol-1-yl)but-2-enoic Acid

As drug development accelerates, the handling of specialized heterocyclic building blocks like (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid requires rigorous, scientifically grounded operational protocols. This compound—a conjugated organic acid featuring a pyrazole moiety—presents specific physicochemical properties that dictate its waste management lifecycle.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of this compound, ensuring compliance with federal environmental regulations and maintaining laboratory integrity.

Physicochemical Profiling & Disposal Causality

To design an effective disposal strategy, we must first analyze the molecular vulnerabilities and hazards of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid:

  • The Carboxylic Acid Moiety: Imparts mild to moderate acidity. It can undergo exothermic neutralization reactions if inadvertently mixed with strong inorganic bases (e.g., NaOH, KOH) in waste carboys.

  • The Pyrazole Ring: This nitrogen-rich heterocycle requires high-temperature incineration for complete destruction. Improper disposal (e.g., drain disposal) can lead to aquatic toxicity and persistence in municipal wastewater treatment systems. Combustion of nitrogenous waste generates nitrogen oxides (

    
    ), necessitating disposal through commercial facilities equipped with appropriate gas scrubbers [1].
    
  • The Alkene (But-2-enoic backbone): The conjugated double bond is susceptible to oxidation. Mixing this waste with strong oxidizers (e.g., peroxides, permanganates) in a generic waste stream can trigger spontaneous, exothermic degradation.

Because of these factors, this compound must be strictly segregated from general aqueous waste and reactive chemical streams. Under the Resource Conservation and Recovery Act (RCRA), while not specifically listed as a P- or U-waste, it falls under the broad category of characteristic or solid hazardous waste depending on its solvent matrix [2].

Quantitative Waste Stream Categorization

The disposal pathway is entirely dependent on the physical state of the chemical at the time of disposal. The following table summarizes the operational parameters for each waste stream.

Waste StateMatrix / SolventPrimary HazardEHS Segregation CategoryRequired Container
Solid Pure powder / CrystallineIrritant, Environmental toxicitySolid Non-Halogenated OrganicHDPE wide-mouth jar
Liquid Dissolved in DMSO / DMFSystemic absorption, FlammabilityLiquid Non-Halogenated OrganicHDPE or Glass carboy
Liquid Dissolved in DCM / ChloroformToxicity, Halogenated emissionsLiquid Halogenated OrganicGlass carboy (HDPE degrades)
Aqueous Basic aqueous workup (

)
CorrosivityBasic Aqueous WasteHDPE carboy

Step-by-Step Disposal Methodology

This protocol establishes a self-validating system: each step contains a verification check to ensure the preceding action was executed correctly, minimizing the risk of thermal events in the waste storage area.

Phase 1: Source Characterization & Matrix Verification
  • Identify the Matrix: Determine if the (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid is a dry solid, dissolved in a specific organic solvent, or part of an aqueous extraction phase.

    • Verification: Cross-reference the experimental lab notebook. If the solvent is unknown, treat the mixture as Halogenated Organic Waste as a worst-case safety precaution.

  • pH Assessment (Liquids only): If the compound is in an aqueous mixture, test the pH using indicator strips.

    • Causality: The compound is highly soluble in basic solutions (forming the carboxylate salt). If the pH is

      
       or 
      
      
      
      , the waste is classified as RCRA Characteristic Corrosive Waste (D002) and must be labeled accordingly [2].
Phase 2: Containment & Segregation
  • Select the Receptacle:

    • For solids: Use a chemically inert, sealable High-Density Polyethylene (HDPE) container.

    • For non-halogenated liquids (e.g., DMSO, Methanol): Use a standard 1-gallon or 5-gallon HDPE EHS-approved carboy.

    • For halogenated liquids (e.g., DCM): Use a glass carboy. Do not use HDPE for prolonged storage of halogenated solvents as it can compromise the container's structural integrity.

  • Transfer the Waste: Transfer the material in a certified chemical fume hood. If transferring powders, ensure the sash is lowered to prevent inhalation of aerosolized particulates.

Phase 3: Labeling & EHS Handoff
  • Apply GHS-Compliant Labeling: Attach a hazardous waste tag immediately upon adding the first drop/gram of waste. The label must explicitly state: "(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid", the solvent matrix, and the primary hazards (Irritant, Environmental Hazard).

    • Verification: Ensure no abbreviations (e.g., "Py-Acid") are used. Regulatory inspectors and EHS personnel require full IUPAC or common names to determine the correct incineration profile.

  • Secondary Containment: Place the sealed waste container in a secondary containment tray in the designated Satellite Accumulation Area (SAA). Keep away from oxidizing agents and strong bases.

Operational Workflow Visualization

The following decision tree dictates the exact operational flow for categorizing and disposing of this compound on the laboratory floor.

WasteDisposal Start Waste Generation: (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid StateCheck What is the physical state? Start->StateCheck Solid Solid Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidWaste Solid Organic Waste (Incineration) Solid->SolidWaste SolventCheck Does the solvent contain halogens? Liquid->SolventCheck Halogenated Yes (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated No (e.g., DMSO, DMF, H2O) SolventCheck->NonHalogenated HaloWaste Halogenated Organic Waste (Glass Container) Halogenated->HaloWaste AqueousCheck Is it an aqueous solution? NonHalogenated->AqueousCheck Aqueous Yes (Aqueous Phase) AqueousCheck->Aqueous Organic No (Organic Phase) AqueousCheck->Organic AqWaste Aqueous Waste (Check pH for Corrosivity) Aqueous->AqWaste OrgWaste Non-Halogenated Organic Waste Organic->OrgWaste

Figure 1: Decision matrix for the segregation and proper disposal of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid.

Spill Response and Decontamination

In the event of a localized spill during the disposal process, the self-validating approach requires containment before neutralization:

  • Solid Spills: Do not dry sweep, as this aerosolizes the active pharmaceutical ingredient (API) building block. Lightly moisten the powder with water or ethanol to bind the dust, then wipe up with absorbent pads. Place pads in the Solid Organic Waste container.

  • Liquid Spills: Surround the spill with universal chemical absorbent (e.g., vermiculite or commercial spill pillows). Do not use basic absorbents if the solvent is unknown. Once absorbed, collect the slurry using non-sparking tools and deposit it into a solid waste container. Wash the affected surface with a 10% soap-water solution to remove residual pyrazole derivatives.

References

  • U.S. Environmental Protection Agency. "Source Assessment: Acrylic Acid Manufacture State of the Art." EPA NEPIS Database. Available at:[Link]

  • U.S. Environmental Protection Agency. "Identification and Listing of Hazardous Waste." Regulations.gov, Nov 23, 2022. Available at: [Link]

Personal protective equipment for handling (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid (CAS 1251453-32-3 ). This compound is a reactive electrophilic intermediate used in the synthesis of covalent kinase inhibitors and other pharmaceutical agents. Its structure—containing a Michael acceptor (α,β-unsaturated carboxylic acid) linked to a pyrazole—dictates a strict safety regimen to prevent sensitization and chemical burns.

Compound Identification & Hazard Analysis

  • Chemical Name: (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid

  • CAS Number: 1251453-32-3[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 152.15 g/mol

  • Physical State: White to off-white solid (typically).

Core Hazards (derived from structure-activity relationships):

  • Skin & Respiratory Sensitization: The α,β-unsaturated moiety is a Michael acceptor, capable of alkylating cysteine residues in proteins. This mechanism, while useful for covalent drug binding, poses a high risk of inducing allergic contact dermatitis or respiratory sensitization upon repeated exposure.

  • Corrosivity/Irritation: As a carboxylic acid, it causes immediate irritation to mucous membranes and eyes.

  • Ocular Damage: High risk of severe eye irritation due to the combination of acidity and electrophilic reactivity.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in any quantity >5 mg.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95/P2 Mask (Minimum) or Half-face Respirator with Organic Vapor/Acid Gas cartridges (for >1g handling).Prevents inhalation of fine particulates. The acidic nature requires acid-gas protection if sublimation or aerosolization occurs.
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 8 mil) or Neoprene.Breakthrough Time: Standard latex is permeable to organic acids. Double nitrile provides a visual breach indicator and >480 min protection.
Ocular Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient due to the risk of airborne dust entering from the side.
Body Lab Coat (Tyvek or chemically resistant cotton) + Chemical Apron .Prevents accumulation of dust on street clothes, which can lead to delayed sensitization outside the lab.

Operational Handling Protocol

A. Storage & Stability
  • Temperature: Store at 2–8°C . Reactive alkenes can polymerize or degrade at elevated temperatures.

  • Atmosphere: Keep under Inert Gas (Argon or Nitrogen) . Oxygen can initiate radical polymerization of the alkene tail.

  • Container: Amber glass vial with a PTFE-lined cap to prevent photochemical degradation.

B. Weighing & Transfer (Step-by-Step)

Causality: The primary risk during weighing is static-induced aerosolization of the light powder.

  • Environment: Operate strictly within a Chemical Fume Hood .

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the compound.

  • Transfer:

    • Place the receiving vessel (flask) inside the hood.

    • Weigh the solid into a disposable anti-static weighing boat.

    • Critical Step: Do not use a funnel if possible; powder can bridge. Use a wide-mouth flask or a paper chute.

  • Decontamination: Immediately wipe the balance area with a tissue soaked in 10% Sodium Bicarbonate (NaHCO

    
    )  to neutralize any acidic residue, followed by water.
    
C. Reaction Setup

Causality: The carboxylic acid proton is acidic; the alkene is electrophilic. Avoid strong bases unless deprotonation is intended.

  • Solvent Selection: Soluble in DMSO, DMF, and Methanol. Limited solubility in Dichloromethane (DCM) unless protonated or esterified.

  • Addition Sequence: Add the solid to the solvent, not solvent to solid, to minimize dust clouds.

  • Inertion: Purge the reaction vessel with Nitrogen for 5 minutes prior to heating to prevent oxidative side reactions.

Emergency Response & Disposal

A. Spills (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • Neutralize: Cover the spill with Sodium Carbonate (soda ash) or Calcium Carbonate . This neutralizes the acid moiety.[2]

  • Collect: Use a dustpan and brush (dedicated for hazmat). Do not sweep vigorously to avoid dust generation.

  • Clean: Wipe surface with water and detergent.

B. Exposure
  • Eye Contact: Rinse immediately with water for 15 minutes .[3] Hold eyelids open. The acidic nature requires prolonged flushing to normalize pH.

  • Skin Contact: Wash with soap and water.[3][4][5] Do not use alcohol ; it opens pores and may increase absorption of the Michael acceptor.

C. Disposal Strategy
  • Classification: Hazardous Chemical Waste (Organic Acid / Toxic).

  • Segregation: Do not mix with Oxidizers (risk of reaction with alkene) or Strong Bases (exothermic neutralization).

  • Labeling: Clearly mark as "Contains Pyrazole Derivative – Potential Sensitizer."

Visualized Workflows

Figure 1: Operational Handling Logic

This diagram illustrates the safe path from storage to reaction, emphasizing the "Critical Control Points" (CCPs) where exposure risk is highest.

HandlingWorkflow Storage Storage (2-8°C, Argon) Prep Preparation (Anti-Static Check) Storage->Prep Equilibrate Weighing Weighing (Fume Hood Only) Prep->Weighing PPE Check Transfer Transfer (Solvent Pre-fill) Weighing->Transfer Avoid Dust Decon Decontamination (10% NaHCO3) Weighing->Decon Immediate Clean Reaction Reaction (Inert Atm.) Transfer->Reaction Dissolve Reaction->Decon Post-Rxn

Caption: Operational workflow for CAS 1251453-32-3. Red border indicates the high-risk zone for inhalation/exposure.

Figure 2: Waste Disposal Decision Tree

This diagram ensures the compound is segregated correctly to prevent incompatible chemical reactions in the waste stream.

DisposalTree Waste Waste Generation Type Is it Solid or Liquid? Waste->Type Solid Solid Waste Type->Solid Liquid Liquid Waste Type->Liquid SolidAction Double Bag Label: 'Toxic Solid' Solid->SolidAction LiquidCheck pH Check Liquid->LiquidCheck Bin Hazardous Waste Bin (Organic Acid Stream) SolidAction->Bin Acidic Acidic (pH < 4) LiquidCheck->Acidic Yes Neutral Neutral/Organic LiquidCheck->Neutral No Acidic->Bin Neutral->Bin Segregate Halogenated?

Caption: Decision matrix for disposing of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid waste.

References

  • National Center for Biotechnology Information (PubChem) . (2025). Compound Summary for Piperidinyl Analog (Structural Reference for Hazard Class). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.